3-Nitrophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAFTZTLIGAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460569 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-48-3 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylboronic acid pinacol ester, a key organoboron compound, has garnered significant attention in synthetic chemistry and medicinal chemistry. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Furthermore, its role as a serine protease inhibitor, notably against prostate-specific antigen (PSA), has positioned it as a compound of interest in the field of drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological applications of this compound.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. The pinacol group provides steric hindrance, which contributes to its stability and ease of handling compared to the corresponding boronic acid.
| Property | Value | Reference |
| CAS Number | 68716-48-3 | [1] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [1] |
| Molecular Weight | 249.07 g/mol | [1] |
| Melting Point | 76-80 °C | [2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Storage Temperature | 2-8 °C | [2] |
Solubility
While quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature, a study on phenylboronic acid and its pinacol ester provides valuable insights. The pinacol ester generally exhibits better solubility in organic solvents compared to the parent boronic acid[4][5][6][7]. It is expected to be soluble in common organic solvents such as chloroform, acetone, and 3-pentanone, with lower solubility in nonpolar solvents like methylcyclohexane[4][7]. For practical applications, experimental determination of solubility in specific solvent systems is recommended.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (t, J=1.8 Hz, 1H), 8.28 (ddd, J=8.2, 2.3, 1.1 Hz, 1H), 8.09 (dt, J=7.7, 1.3 Hz, 1H), 7.53 (t, J=7.9 Hz, 1H), 1.36 (s, 12H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.8, 140.6, 129.4, 128.7, 125.8, 84.6, 24.8 |
| IR Spectroscopy | Characteristic peaks are expected for C-H (aromatic and aliphatic), C=C (aromatic), B-O, and N-O (nitro group) stretching vibrations. A typical range for B-O stretching is 1300-1400 cm⁻¹. The nitro group would show strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 249, along with fragmentation patterns characteristic of the loss of the pinacol group and other fragments. |
Synthesis and Purification
The most common method for the synthesis of this compound is the esterification of 3-nitrophenylboronic acid with pinacol.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of arylboronic acid pinacol esters[4].
Materials:
-
3-Nitrophenylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of 3-nitrophenylboronic acid (1.0 eq) in an anhydrous solvent, add pinacol (1.1-1.2 eq).
-
Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the esterification.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Washing/Trituration: The crude solid can be washed or triturated with a nonpolar solvent like petroleum ether or hexane to remove unreacted pinacol and other nonpolar impurities.
-
Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent[4].
Reactivity and Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of C-C bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. This compound serves as the organoboron partner, allowing for the introduction of the 3-nitrophenyl group onto a variety of substrates[9].
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This is a representative procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and the base (e.g., 2.0 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Stability: Hydrolysis of the Pinacol Ester
A critical chemical property of boronic acid pinacol esters is their susceptibility to hydrolysis, which regenerates the corresponding boronic acid and pinacol. This hydrolysis is influenced by the pH of the medium and the electronic nature of the substituents on the phenyl ring[10][11]. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to increase the rate of hydrolysis compared to the unsubstituted phenylboronic acid pinacol ester, particularly under basic conditions[12]. This property is important to consider in the design of reaction conditions and for the storage of the compound. At physiological pH (around 7.4), the hydrolysis can be significantly accelerated[10][11].
Applications in Drug Development
The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. 3-Nitrophenylboronic acid, the parent boronic acid of the pinacol ester, has been identified as an inhibitor of prostate-specific antigen (PSA), a serine protease that is a well-established biomarker for prostate cancer[3][13].
Inhibition of Prostate-Specific Antigen (PSA)
PSA's enzymatic activity is implicated in the degradation of the extracellular matrix, which can contribute to tumor progression and metastasis[13]. 3-Nitrophenylboronic acid has been shown to inhibit the proteolysis of fibronectin, a component of the extracellular matrix, by PSA in vitro[3][13]. This inhibitory activity suggests that compounds derived from 3-nitrophenylboronic acid could have therapeutic potential in prostate cancer by mitigating the tumor-promoting effects of PSA.
The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the catalytic serine residue in the active site of the protease. This interaction mimics the transition state of the peptide bond cleavage, thereby blocking the enzyme's activity.
The inhibition of PSA by 3-nitrophenylboronic acid suggests a potential therapeutic strategy for prostate cancer. By preventing the degradation of the extracellular matrix, inhibitors of this nature could potentially reduce tumor invasion and metastasis. This highlights the importance of this compound as a valuable scaffold for the development of novel anticancer agents.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis and a promising lead structure in drug discovery. Its stability and reactivity make it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. Furthermore, its demonstrated activity as an inhibitor of prostate-specific antigen opens avenues for the development of novel therapeutics for prostate cancer. This technical guide provides a foundation for researchers and scientists to understand and utilize the chemical properties of this compound in their respective fields. Further research into its quantitative solubility, detailed hydrolytic stability, and the downstream signaling consequences of its biological activity will undoubtedly expand its applications in chemistry and medicine.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. instanano.com [instanano.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester (CAS: 68716-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylboronic acid pinacol ester, with the CAS number 68716-48-3, is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and medicinal chemistry. As a member of the boronic acid ester family, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, enhancing its utility in the synthesis of diverse molecular scaffolds. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 68716-48-3 | General |
| Molecular Formula | C₁₂H₁₆BNO₄ | [General] |
| Molecular Weight | 249.07 g/mol | [General] |
| Appearance | White to off-white solid | [General] |
| Melting Point | 76-80 °C | [General] |
| Boiling Point | 351.7 °C at 760 mmHg | [General] |
| Density | 1.14 g/cm³ | [General] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (s, 1H), 8.28 (d, J=8.2 Hz, 1H), 8.09 (d, J=7.9 Hz, 1H), 7.53 (t, J=7.9 Hz, 1H), 1.36 (s, 12H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.8, 140.6, 129.4, 128.7, 125.8, 84.6, 24.8 | [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from 3-nitrophenylboronic acid and pinacol. The following is a general experimental protocol for its preparation.
Synthesis of this compound
General Procedure:
-
To a solution of 3-nitrophenylboronic acid (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or dichloromethane), add pinacol (1.2 equivalents).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a C-C bond between the nitrophenyl group of the boronic acid ester and an aryl or vinyl halide, catalyzed by a palladium complex.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.
Experimental Protocol for a General Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with the addition of water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound in drug discovery is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers.
The 3-nitrophenyl moiety can be incorporated into a larger molecule which is then further functionalized. For instance, the nitro group can be reduced to an amine, which can then be acylated or otherwise modified to build up the complex structures of potent and selective JAK inhibitors.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
3-Nitrophenylboronic acid pinacol ester molecular weight
An In-depth Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their pinacol ester derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their stability, functional group tolerance, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have established them as crucial building blocks for constructing complex molecular architectures. Among these, this compound is a key intermediate, valued for its utility in introducing a nitro-substituted phenyl group, a common motif in pharmacologically active compounds.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, applications, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery. The incorporation of boronic acids into medicinal chemistry has seen a significant increase, with five boronic acid drugs approved by the FDA and Health Canada, highlighting the importance of understanding these versatile reagents[1].
Physicochemical Properties
This compound is a stable, solid compound under standard conditions. Its key properties are summarized below for quick reference.
| Property | Value | References |
| Molecular Weight | 249.07 g/mol | [2][3][4] |
| CAS Number | 68716-48-3 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [2][3][4] |
| Appearance | Solid, powder, or crystals | [2] |
| Melting Point | 76-80 °C | [2] |
| Synonyms | 4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane | [2][3] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | JWEAFTZTLIGAQU-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of arylboronic pinacol esters from their corresponding arylamines via a Sandmeyer-type reaction is a common and effective method. This approach offers a metal-free pathway for the direct conversion of an amino group to a boronate group.
References
An In-depth Technical Guide to the Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-nitrophenylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document outlines a detailed experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.
Introduction
This compound is an important building block in medicinal chemistry and materials science. The presence of the nitro group offers a site for further functionalization, while the boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This dual functionality makes it a versatile intermediate for the synthesis of complex organic molecules. The pinacol ester form of the boronic acid offers increased stability and easier handling compared to the free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.
Synthesis Pathway
The most common and straightforward laboratory synthesis of this compound involves the direct esterification of 3-nitrophenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent and can be driven to completion by the removal of water.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of arylboronic acid pinacol esters.[1]
Materials and Equipment:
-
3-Nitrophenylboronic acid
-
Pinacol
-
Diethyl ether or other suitable aprotic solvent
-
Petroleum ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer and/or other analytical instrumentation for product characterization
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-nitrophenylboronic acid (1.0 equivalent) and pinacol (1.2 equivalents).
-
Solvent Addition: Add a suitable volume of an aprotic solvent, such as diethyl ether, to dissolve the reactants.
-
Drying Agent: Add anhydrous magnesium sulfate (1.5 equivalents) to the reaction mixture. This will act as a drying agent to remove the water formed during the esterification, driving the reaction to completion.
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup:
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with additional diethyl ether.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by washing with petroleum ether.[1] This removes unreacted pinacol and other non-polar impurities.
-
For higher purity, the crude product can be recrystallized or purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]
-
-
Product Characterization: The final product, this compound, should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the purified solid is 76-80 °C.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Stoichiometry | ||
| 3-Nitrophenylboronic acid | 5.0 mmol (0.84 g) | [1] |
| Pinacol | 6.0 mmol (0.71 g) | [1] |
| Yield | ||
| Overall Yield | 60% (as pale yellow crystals) | [1] |
| Physical Properties | ||
| Molecular Formula | C₁₂H₁₆BNO₄ | |
| Molecular Weight | 249.07 g/mol | |
| Appearance | Pale yellow to white solid | [1] |
| Melting Point | 76-80 °C | |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, CDCl₃) | Consistent with product structure | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | Consistent with product structure |
Logical Relationships in Synthesis
The success of this synthesis relies on several key logical relationships between the reactants and conditions.
Caption: Key principles governing the synthesis of boronic esters.
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Nitrophenylboronic acid and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound via direct esterification of the corresponding boronic acid with pinacol is a robust and straightforward method suitable for laboratory-scale preparation. The use of a drying agent effectively drives the reaction to completion, and simple purification techniques can afford the product in good yield and purity. This versatile building block is of significant interest to researchers in drug discovery and materials science due to its utility in Suzuki-Miyaura cross-coupling and the potential for further functionalization of the nitro group.
References
Navigating the Solubility Landscape of 3-Nitrophenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
General Solubility Profile of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are generally characterized by enhanced solubility in organic solvents compared to their corresponding boronic acids. This increased solubility is attributed to the presence of the lipophilic pinacol group, which reduces the polarity and crystalline lattice energy of the molecule. Consequently, compounds like 3-Nitrophenylboronic acid pinacol ester are expected to be soluble in a range of common organic solvents.
Quantitative Solubility Data for Phenylboronic Acid Pinacol Ester (Analog)
In the absence of specific data for this compound, the following table summarizes the solubility of the parent compound, Phenylboronic acid pinacol ester, in several organic solvents. This data, presented as the temperature at which a given mole fraction of the solute dissolves, serves as a useful proxy for estimating the solubility behavior of its 3-nitro derivative. The general trend observed is that solubility increases with temperature. For phenylboronic acid pinacol ester, the differences in solubility between the tested solvents are relatively small.[1][2]
| Solvent | Mole Fraction (x₁) | Solubility Temperature (K) |
| Chloroform | 0.100 | 258.1 |
| 0.201 | 272.7 | |
| 0.301 | 283.4 | |
| 0.401 | 292.0 | |
| 0.501 | 299.2 | |
| 0.601 | 305.5 | |
| 0.701 | 311.1 | |
| 0.801 | 316.2 | |
| 0.901 | 321.0 | |
| 3-Pentanone | 0.100 | 265.1 |
| 0.200 | 277.8 | |
| 0.301 | 286.9 | |
| 0.401 | 294.1 | |
| 0.501 | 300.1 | |
| 0.601 | 305.4 | |
| 0.701 | 310.2 | |
| 0.801 | 314.7 | |
| 0.901 | 319.1 | |
| Acetone | 0.100 | 262.8 |
| 0.200 | 275.9 | |
| 0.300 | 284.9 | |
| 0.400 | 291.9 | |
| 0.500 | 297.8 | |
| 0.600 | 303.0 | |
| 0.700 | 307.8 | |
| 0.800 | 312.4 | |
| 0.900 | 316.8 | |
| Dipropyl Ether | 0.100 | 267.4 |
| 0.200 | 280.0 | |
| 0.300 | 288.7 | |
| 0.400 | 295.4 | |
| 0.500 | 301.0 | |
| 0.600 | 305.9 | |
| 0.700 | 310.3 | |
| 0.800 | 314.5 | |
| 0.900 | 318.6 | |
| Methylcyclohexane | 0.100 | 274.6 |
| 0.200 | 286.0 | |
| 0.300 | 294.2 | |
| 0.400 | 300.6 | |
| 0.500 | 306.0 | |
| 0.600 | 310.7 | |
| 0.700 | 315.0 | |
| 0.800 | 319.0 | |
| 0.900 | 322.8 |
Data extracted from Leszczyński et al., Journal of Solution Chemistry, 2020.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents using a dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1]
1. Materials and Apparatus:
-
Solute: High-purity this compound.
-
Solvents: High-purity, anhydrous organic solvents of interest.
-
Analytical Balance: With a precision of at least 0.1 mg.
-
Glass Vials or Test Tubes: With airtight seals to prevent solvent evaporation.
-
Magnetic Stirrer and Stir Bars.
-
Controlled Temperature Bath: With a programmable temperature ramp and a precision of ±0.1 °C.
-
Luminance Probe or Turbidity Sensor: To accurately detect the disappearance of solid particles. Visual observation can be used as an alternative, though it may be less precise.
-
Calibrated Thermometer or Thermocouple: With a precision of ±0.1 °C.
2. Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the solution.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the turbidity of the solution using the luminance probe or by visual inspection.
-
The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.
-
3. Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting curve provides the equilibrium solubility of the compound in the chosen solvent over a range of temperatures.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
References
Spectroscopic Data and Experimental Guide for 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-nitrophenylboronic acid pinacol ester. It includes tabulated quantitative data, comprehensive experimental protocols for data acquisition, and a workflow diagram for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.
NMR Spectroscopic Data
The following tables summarize the reported ¹H, ¹³C, and expected ¹¹B NMR spectroscopic data for this compound. The data has been compiled from various sources and is presented for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.63 | t | 1.8 | 1H | Ar-H |
| 8.16 | ddd | 8.2, 2.3, 1.1 | 1H | Ar-H |
| 8.09 | dt | 7.7, 1.3 | 1H | Ar-H |
| 7.55 | t | 7.9 | 1H | Ar-H |
| 1.36 | s | - | 12H | -C(CH₃)₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | Ar-C (C-NO₂) |
| 139.7 | Ar-C |
| 130.1 | Ar-C |
| 128.9 | Ar-C |
| 124.0 | Ar-C |
| 84.5 | -C(CH₃)₂ |
| 24.9 | -C(CH₃)₂ |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz Note: The carbon atom attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.
Table 3: Expected ¹¹B NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Linewidth | Comments |
| ~34 | Broad | The expected chemical shift is based on typical values for arylboronic acid pinacol esters.[1] The signal is characteristically broad due to the quadrupolar nature of the boron nucleus. |
Experimental Protocols
The following protocols provide a general methodology for the acquisition of NMR spectra for this compound. These can be adapted based on the specific instrumentation and experimental goals.
Sample Preparation
-
Sample Purity: Ensure the this compound is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
For ¹¹B NMR, a concentration of approximately 4 mg in 0.65 mL of solvent is typically sufficient.[2]
-
-
NMR Tube: Use a clean and dry 5 mm NMR tube. For ¹¹B NMR spectroscopy, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[2]
-
Dissolution: After adding the solvent to the sample in the NMR tube, cap the tube and gently agitate or vortex until the sample is completely dissolved.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹¹B NMR spectra. Specific parameters should be optimized for the spectrometer being used.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 5-6 ppm.
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as the internal reference.
¹³C NMR Spectroscopy:
-
Spectrometer: 101 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the internal reference.
¹¹B NMR Spectroscopy:
-
Spectrometer: 128 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans (ns): 1024 or more to achieve a good signal-to-noise ratio.
-
Spectral Width: A wide spectral width of approximately 300-400 ppm, centered around 0 ppm.
-
Referencing: An external standard, such as BF₃·OEt₂ (δ 0 ppm), is typically used for chemical shift referencing.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR spectroscopic data for a chemical compound like this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 3-Nitrophenylboronic acid pinacol ester through infrared (IR) spectroscopy. It is designed to assist researchers and professionals in drug development and chemical synthesis in understanding the vibrational characteristics of this compound, which is a valuable building block in medicinal chemistry. 3-Nitrophenylboronic acid and its derivatives are utilized in the synthesis of various biologically active molecules, including inhibitors of angiogenesis and β-lactamases.[1]
Core Spectroscopic Data
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent parts: the nitro group (-NO₂), the aromatic phenyl ring, the boronic acid pinacol ester group (B-O-C), and various C-H bonds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed/Reported Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1550 - 1475 | ~1530 | Strong |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1360 - 1290 | ~1350 | Strong |
| B-O Stretch | Boronate Ester | 1380 - 1310 | Not specified | Strong |
| C-O Stretch | Pinacol Ester | 1200 - 1000 | Not specified | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | ~1610, 1580, 1475 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | ~3080 | Medium |
| Aliphatic C-H Stretch | Pinacol Methyl Groups | 2990 - 2850 | Not specified | Medium |
| Aromatic C-H Out-of-Plane Bending | m-Substituted Phenyl Ring | 900 - 675 | ~880, 790, 740 | Strong |
| C-N Stretch | Nitroaromatic | 870 - 810 | ~850 | Weak |
Note: The observed wavenumbers for the nitrophenyl moiety are based on the spectrum of 3-Nitrophenylboronic acid from the NIST database. The pinacol ester specific vibrations are based on general ranges for this functional group.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following is a detailed methodology for obtaining the IR spectrum of this compound, adapted from a general procedure for the analysis of arylboronic acid derivatives.[3]
Objective: To acquire a high-resolution FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
This compound (solid sample)
-
FTIR Spectrometer (e.g., PerkinElmer 100 FT-IR or equivalent)
-
ATR accessory with a diamond or germanium crystal
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a soft lens paper moistened with methanol or isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Record a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount (typically 1-2 mg) of the solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the obtained peak positions with the expected values in the data table for functional group identification.
-
-
Cleaning:
-
Release the pressure from the ATR press and remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-moistened lens paper.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.
References
Stability and Storage of 3-Nitrophenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenylboronic acid pinacol ester is a crucial reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As with other boronic esters, its stability is a critical parameter that influences shelf-life, reaction efficiency, and the integrity of experimental results. This technical guide provides an in-depth overview of the stability profile and optimal storage conditions for this compound. It covers the primary degradation pathways, recommended handling procedures, and generalized experimental protocols for stability assessment.
Introduction
Boronic acid pinacol esters are generally favored over their corresponding boronic acids due to their enhanced stability and ease of handling.[1] The pinacol group provides steric hindrance around the boron atom, offering protection against degradation. However, these compounds are not indefinitely stable and are susceptible to specific environmental factors. This compound, with its electron-withdrawing nitro group, presents a unique stability profile that warrants careful consideration. Understanding its degradation pathways is essential for ensuring its quality and performance in sensitive applications like pharmaceutical development.
Key Degradation Pathways
The stability of this compound is primarily influenced by hydrolysis and, to a lesser extent, oxidation and thermal or photodegradation.
Hydrolysis
The most significant degradation pathway for boronic acid pinacol esters is hydrolysis, where the ester is cleaved by water to yield 3-nitrophenylboronic acid and pinacol.[2] This reaction is reversible but can be driven forward by the presence of excess water.
-
Effect of pH: The rate of hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acidic and basic conditions.[2] At physiological pH (around 7.4), the hydrolysis of phenylboronic pinacol esters can be considerably accelerated.[3][4] For analytical purposes, such as RP-HPLC, highly basic mobile phases (e.g., pH 12) have been used to stabilize reactive pinacolboronate esters by keeping them in their less reactive anionic (boronate) form.[5][6]
-
Moisture Sensitivity: Due to the risk of hydrolysis, the compound is classified as moisture-sensitive.[3] Exposure to atmospheric humidity can lead to gradual degradation over time.
Oxidation
The carbon-boron bond in boronic esters can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or, more slowly, atmospheric oxygen.[2][7] This can lead to the formation of the corresponding phenol (3-nitrophenol) and boric acid derivatives. Storing the compound under an inert atmosphere can mitigate this degradation route.
Thermal and Photostability
While specific data for this compound is not extensively documented, nitroaromatic compounds can be sensitive to heat and light. Thermal decomposition may lead to the release of nitrogen oxides, carbon monoxide, and carbon dioxide.[3][7] It is prudent to protect the compound from prolonged exposure to high temperatures and direct light.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often advised.[7][8] | Minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Keep container tightly closed.[8] For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon). | Protects from atmospheric moisture to prevent hydrolysis and from oxygen to prevent oxidation. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[3][7] | Prevents chemical reactions that would degrade the compound. |
Experimental Protocols for Stability Assessment
Quantitative stability data for this compound is not widely available in the literature. Therefore, researchers may need to perform their own stability studies. Below are generalized protocols that can be adapted for this purpose.
Monitoring Hydrolytic Stability by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of boronic esters in real-time. Both ¹H and ¹¹B NMR can be utilized.
¹H NMR Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a dry, deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).
-
In an NMR tube, add a known volume of the stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0). The key signal to monitor is the singlet for the 12 protons of the pinacol group's methyls.
-
Add a specific volume of D₂O or a D₂O-based buffer of the desired pD to initiate hydrolysis.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of the pinacol ester's methyl proton signal and the corresponding appearance of the signal for free pinacol. The percentage of residual ester can be calculated over time to determine the hydrolysis rate.[2]
¹¹B NMR Protocol: ¹¹B NMR is particularly useful for distinguishing between the sp²-hybridized boronic ester and the sp³-hybridized boronate species that forms upon hydrolysis in buffered solutions.[1][9]
-
Sample Preparation: Dissolve approximately 4-5 mg of the boronic ester in 0.65 mL of a deuterated solvent system (e.g., 10% D₂O in H₂O with a suitable buffer).[1]
-
Data Acquisition: Acquire ¹¹B NMR spectra at different pH values or over time at a fixed pH.
-
Data Analysis: The sp²-hybridized boronic ester will have a characteristic chemical shift. As hydrolysis proceeds, a new signal corresponding to the hydrolyzed boronic acid/boronate will appear, allowing for quantification.[1][10]
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common technique for purity assessment, but it can be challenging for boronic esters due to the potential for on-column hydrolysis.[5][11]
Protocol for Minimizing On-Column Hydrolysis:
-
Column Selection: Utilize a column with low silanol activity to minimize interactions that can catalyze hydrolysis.[12]
-
Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[6][12]
-
Mobile Phase:
-
To prevent hydrolysis of acid-sensitive esters, avoid acidic modifiers.
-
For base-stable esters, using a highly basic mobile phase (e.g., pH > 10) can stabilize the compound in its boronate form.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with a high percentage of organic solvent can also be an effective strategy to prevent on-column hydrolysis.[13]
-
-
Temperature: Keep the autosampler cool (e.g., 4 °C) to prevent degradation of the sample before injection. The column temperature should be optimized, as higher temperatures can increase hydrolysis rates.[12]
-
Method:
-
Column: Waters XTerra MS C18 (or similar low-silanol activity column).[12]
-
Mobile Phase: Gradient of water and acetonitrile. The use of a pH modifier will depend on the stability profile of the specific ester.
-
Detection: UV detection (e.g., at 220 nm or another appropriate wavelength for the nitroaromatic chromophore).[12]
-
Injection Volume: 2-10 µL.
-
Flow Rate: 1.0-1.2 mL/min.[12]
-
-
Forced Degradation Study: To identify potential degradation products, samples can be intentionally stressed (e.g., with acid, base, peroxide, heat, light) and then analyzed by the developed HPLC method.
Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, decomposition temperature, and thermal stability.
Hypothetical Protocol for DSC/TGA:
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass, temperature, and heat flow according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an appropriate pan (e.g., aluminum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a point beyond its decomposition (e.g., 400 °C) at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA Curve: Analyze the mass loss as a function of temperature to determine the onset of decomposition and different decomposition stages.
-
DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition) to understand the thermal transitions of the material.[14]
-
Visualized Workflows and Pathways
Caption: Primary degradation pathways for this compound.
Caption: Workflow for monitoring hydrolytic stability by NMR spectroscopy.
Conclusion
This compound is a robust reagent when stored and handled correctly. Its primary vulnerability is hydrolysis, which is exacerbated by the presence of moisture and can be pH-dependent. Oxidation and degradation from heat and light are also potential concerns. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—and by understanding its stability profile through the experimental protocols outlined, researchers can ensure the integrity of this valuable compound for their synthetic and developmental applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rsc.org [rsc.org]
- 3. fishersci.fr [fishersci.fr]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Nitrophenylboronic acid | CAS#:13331-27-6 | Chemsrc [chemsrc.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals
Introduction: 3-Nitrophenylboronic acid pinacol ester is a versatile synthetic intermediate of significant interest to researchers in organic chemistry and medicinal drug discovery. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the electron-withdrawing nitro group on the phenyl ring influences its reactivity and provides a handle for further functional group transformations. This guide provides a comprehensive overview of its commercial availability, technical specifications, and key applications, with a focus on experimental protocols and relevant biological pathways.
Commercial Availability and Physicochemical Properties
For researchers sourcing this compound, a variety of commercial suppliers offer this reagent in differing quantities and purities. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number/ID | Purity | CAS Number |
| Sigma-Aldrich | 632708-1G | 97% | 68716-48-3 |
| VSNCHEM | VB10633 | Not Specified | 68716-48-3 |
| Coompo | C253715 | 98% | 68716-48-3 |
| Frontier Specialty Chemicals | Not Specified | High Purity | Not Specified |
Table 2: Technical Data for this compound
| Property | Value |
| CAS Number | 68716-48-3[1][2] |
| Molecular Formula | C₁₂H₁₆BNO₄[1] |
| Molecular Weight | 249.07 g/mol [1] |
| Appearance | Solid/Powder[2] |
| Melting Point | 76-80 °C[3] |
| Purity | ≥97% |
| Solubility | Chloroform, Dichloromethane, DMSO[2] |
| Storage Conditions | 2-8°C, protect from air and light[2] |
Experimental Protocols
Synthesis of this compound
The pinacol ester is commonly synthesized from the corresponding boronic acid. The following is a general procedure based on established methods.
General Procedure:
-
To a solution of 3-nitrophenylboronic acid (1.0 equivalent) in an anhydrous solvent such as diethyl ether, add pinacol (1.0 equivalent) and magnesium sulfate (1.5 equivalents).
-
Stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in a non-polar solvent like pentane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the this compound.
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.
General Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ at 0.05 equivalents), and a base (e.g., K₃PO₄ at 3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a 2:1 mixture of dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
The 3-nitrophenyl moiety is a valuable pharmacophore in the development of kinase inhibitors. Specifically, derivatives of this compound are utilized in the synthesis of inhibitors targeting the Janus kinase (JAK) family, which are implicated in inflammatory and autoimmune diseases.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for cytokine and growth factor signaling. The process begins with ligand binding to a cell surface receptor, leading to the activation of associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[5][6][7][8] The development of small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this pathway, making them attractive therapeutic agents.[9][10][11]
Caption: A diagram of the JAK-STAT signaling pathway.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-nitrophenylboronic acid pinacol ester. This protocol is particularly relevant for the synthesis of 3-nitrobiphenyl compounds and their derivatives, which are important intermediates in the development of pharmaceuticals and other advanced materials. The electron-withdrawing nature of the nitro group presents unique challenges, which are addressed in the detailed methodologies below.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate.[1][2] Boronic acid pinacol esters are often preferred over free boronic acids due to their enhanced stability, improved solubility in organic solvents, and ease of handling.[3] The coupling of this compound is a key transformation for accessing various 3-nitro-substituted biaryl scaffolds. While the reaction is robust, careful optimization of catalysts, bases, and solvents is crucial for achieving high yields, especially when dealing with electronically deactivated substrates.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
A typical experimental workflow for this reaction is outlined below.
Caption: A typical experimental workflow for the Suzuki coupling.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Reaction Conditions for Suzuki Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100 | 16-24 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-18 |
| Pd(dppf)Cl₂ (2-5) | - | Cs₂CO₃ (2-3) | DMF/H₂O (5:1) | 90-110 | 10-16 |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 12 |
Table 2: Representative Yields for the Coupling of this compound with Various Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 88-98 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 70-80 |
| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90-97 |
Detailed Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Add a magnetic stir bar.
-
Add degassed 1,4-dioxane and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120-140 °C for 15-30 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound is a reliable method for the synthesis of 3-nitrobiphenyl derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The protocols provided herein offer a solid starting point for researchers, but optimization for each specific substrate combination is highly recommended. The use of modern techniques such as microwave-assisted synthesis can significantly accelerate reaction times and improve efficiency.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-nitrophenylboronic acid pinacol ester. This versatile building block, featuring an electron-withdrawing nitro group, is a valuable synthon in the synthesis of a wide array of complex organic molecules relevant to pharmaceutical and materials science research. This document covers key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, providing specific data, detailed experimental procedures, and visual aids to facilitate successful implementation in the laboratory.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer a powerful and versatile toolkit for constructing complex molecular architectures under relatively mild conditions.[2] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura) or other coupling partners, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
This compound presents a unique substrate due to the presence of the electron-withdrawing nitro group. This can influence the reactivity of the boronic ester in cross-coupling reactions, sometimes presenting challenges such as slower reaction rates or competing side reactions. However, with the appropriate choice of catalyst, ligands, and reaction conditions, this building block can be effectively utilized to introduce the 3-nitrophenyl moiety into a variety of molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate, forming a new carbon-carbon bond. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 90 | 24 | 78 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | t-AmylOH | 120 | 18 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), 4-bromotoluene (1.0 equiv.), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water (10:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-nitro-4'-methylbiphenyl.
References
Application Notes: Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid Pinacol Ester
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl structures.[1] The use of boronic acid pinacol esters, such as 3-Nitrophenylboronic acid pinacol ester, offers advantages over free boronic acids, including enhanced stability, easier handling, and reduced propensity for side reactions like protodeboronation.[3][4]
However, the presence of a strong electron-withdrawing group, like the nitro group on the phenyl ring, deactivates the boronic ester. This deactivation can render the transmetalation step of the catalytic cycle more challenging, often requiring carefully optimized reaction conditions to achieve high yields.[5] These application notes provide an overview of key considerations and established protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
Key Considerations for Coupling Electron-Deficient Boronic Esters
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish for electron-deficient substrates.[3][4][6] Pre-formed palladium complexes incorporating these ligands, known as precatalysts, can also offer improved reactivity and reproducibility.[7]
-
Base Selection: The base plays a crucial role in activating the boronic ester for the transmetalation step.[6][8] For challenging couplings involving deactivated boronic esters, stronger bases are often necessary. Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for these transformations.[5][9] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, depending on the specific substrates and solvent system.[2][5]
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2][3] The presence of water can be beneficial, particularly when using pinacol esters, as it can aid in the hydrolysis of the ester to the more reactive boronic acid in situ.[10] Thoroughly degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst and phosphine ligands.[5]
-
Minimizing Protodeboronation: The electron-withdrawing nitro group increases the susceptibility of the boronic ester to protodeboronation, a side reaction that cleaves the C-B bond.[5] Using the more stable pinacol ester instead of the free boronic acid helps mitigate this issue. Additionally, employing milder bases like potassium fluoride (KF) under anhydrous conditions can be a useful strategy for base-sensitive substrates.[5][6]
Comparative Reaction Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura couplings involving electron-deficient boronic acids or esters, providing a starting point for optimization.
| Aryl Halide (Example) | Boronic Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 98 | [3] |
| 2-Chloropyridine | Alkyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | 18 | ~70-90 | [11] |
| Aryl Iodide | Generic boronic ester | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3.0) | Dioxane/H₂O | 120 | 0.17 | N/A | [9] |
| 3-Chloroindazole | Phenylboronic acid | XPhos Precat. (1.5) | N/A | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 94 | [7] |
| 2,5-dibromo-3,4-dinitrothiophene | Generic boronic ester | PdCl₂(PPh₃)₂ (10) | N/A | Na₂CO₃ (2.2) | THF/H₂O | 65 | 3-4 | N/A | [4] |
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling experiment is depicted below. It emphasizes the requirement for an inert atmosphere to protect the catalyst.
Detailed Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 equiv, e.g., 1.0 mmol, ~200-300 mg scale)
-
This compound (1.2 equiv, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine Ligand (e.g., XPhos, 3.1 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, 3.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (XPhos, 3.1 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the vessel in a 4:1 or 5:1 ratio. The final concentration of the aryl bromide should be between 0.1 M and 0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis of Biaryl Compounds Using 3-Nitrophenylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as this structural motif is present in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl moieties. This application note provides detailed protocols and quantitative data for the synthesis of biaryl compounds utilizing 3-Nitrophenylboronic acid pinacol ester as a key building block. The presence of the nitro group offers a valuable synthetic handle for further functionalization, making it a particularly useful reagent in the drug discovery process.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following section details a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. Specific examples with corresponding data are provided in the subsequent tables.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various biaryl compounds using this compound.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-chlorobenzene | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 18 | 65 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 5 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 6 | 95 |
| 2 | 1-Iodo-4-fluorobenzene | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 91 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ (3) / XPhos (6) | Cs₂CO₃ | t-BuOH/H₂O (5:1) | 100 | 10 | 75 |
Note: The yields reported in the tables are isolated yields after purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery
The 3-nitrobiphenyl moiety synthesized using this protocol is a versatile intermediate in drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the resulting anilines can be acylated, alkylated, or used in the formation of various heterocyclic systems, which are prevalent in many drug candidates. The biaryl core itself is a privileged scaffold, providing a rigid framework for the optimal orientation of functional groups to interact with biological targets.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 3-nitro-substituted biaryl compounds. The provided protocols and data demonstrate the broad applicability of this reagent with various aryl halides, affording good to excellent yields. The resulting products are valuable intermediates for the development of novel therapeutics, underscoring the importance of this methodology for researchers in the pharmaceutical and life sciences sectors.
Applications of 3-Nitrophenylboronic Acid Pinacol Ester in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylboronic acid pinacol ester is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. The presence of the nitro group offers a strategic point for further chemical modification, such as reduction to an amine, enabling the exploration of a wider chemical space and the generation of diverse compound libraries for drug discovery. This reagent is particularly valuable in the synthesis of kinase inhibitors and other targeted anticancer agents, where the nitrophenyl moiety can serve as a key pharmacophoric element or as a precursor to other functional groups that modulate biological activity.
Boronic acids and their pinacol esters are favored in medicinal chemistry due to their stability, functional group tolerance, and relatively low toxicity.[1][2] The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, extensively employs these reagents for the formation of carbon-carbon bonds.[3][4]
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction to introduce a 3-nitrophenyl group into a target molecule. This moiety is of interest for several reasons:
-
Pharmacophore Element: The nitro group can participate in hydrogen bonding and other non-covalent interactions within the active site of a biological target.
-
Synthetic Handle: The nitro group can be readily reduced to an amino group, which can then be further functionalized to explore structure-activity relationships (SAR). This allows for the generation of a library of analogs from a common intermediate.
-
Modulation of Physicochemical Properties: The electronic properties of the nitro group can influence the overall electronics of the molecule, affecting its binding affinity and pharmacokinetic properties.
A significant area of application is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5][6] The general approach involves the coupling of a heterocyclic core, often a pyrimidine or a related scaffold, with a substituted phenylboronic acid pinacol ester.
Representative Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This section details a representative application of this compound in the synthesis of a 2-(3-nitrophenyl)-4-morpholinopyrimidine scaffold. This scaffold is a common core in various kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a versatile intermediate for further library development.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4-morpholinopyrimidine with this compound.
Materials and Reagents:
-
2-chloro-4-morpholinopyrimidine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-4-morpholinopyrimidine (1.0 eq.), this compound (1.2 eq.), and potassium phosphate tribasic (2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio and a final concentration of approximately 0.1 M with respect to the 2-chloro-4-morpholinopyrimidine.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-nitrophenyl)-4-morpholinopyrimidine.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of 2-(3-nitrophenyl)-4-morpholinopyrimidine to the corresponding amine.
Materials and Reagents:
-
2-(3-Nitrophenyl)-4-morpholinopyrimidine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a round-bottom flask, add 2-(3-nitrophenyl)-4-morpholinopyrimidine (1.0 eq.), ethanol, and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-aminophenyl)-4-morpholinopyrimidine.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound. The data is based on typical values reported for similar classes of compounds.
| Compound ID | Synthetic Step | Yield (%) | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Intermediate 1 | Suzuki-Miyaura Coupling | 85 | - | - | - | - |
| Intermediate 2 | Nitro Reduction | 92 | - | - | - | - |
| Final Compound | Amide Coupling | 78 | PI3Kα | 15 | MCF-7 | 0.5 |
| PI3Kβ | 250 | U87-MG | 0.8 | |||
| PI3Kδ | 30 | Jurkat | 0.2 | |||
| PI3Kγ | 150 | - | - | |||
| mTOR | 50 | PC-3 | 0.6 |
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound.
Caption: General workflow for synthesis and evaluation of a kinase inhibitor.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry for the synthesis of novel bioactive compounds. Its utility in Suzuki-Miyaura coupling reactions, combined with the synthetic flexibility of the nitro group, allows for the efficient generation of compound libraries for lead discovery and optimization. The application of this building block in the development of kinase inhibitors, particularly for cancer therapy, highlights its significance in modern drug discovery. The provided protocols and data serve as a representative guide for researchers exploring the potential of this compound in their own research endeavors.
References
- 1. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitrophenylboronic Acid Pinacol Ester in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Nitrophenylboronic acid pinacol ester in the development of advanced materials. This versatile building block is increasingly employed in the synthesis of stimuli-responsive polymers for drug delivery, sensitive chemical and biological sensors, and conjugated materials for organic electronics. The electron-withdrawing nature of the nitro group at the meta position can significantly influence the electronic properties and reactivity of the boronic ester, offering unique advantages in various applications.
Application in Reactive Oxygen Species (ROS)-Responsive Drug Delivery Systems
This compound can be integrated into polymers as a linker that is cleaved in the presence of elevated levels of reactive oxygen species (ROS), which are characteristic of inflammatory environments and tumor microenvironments. This ROS-mediated cleavage triggers the disassembly of a nanoparticle carrier and subsequent release of an encapsulated therapeutic agent.
Logical Workflow for ROS-Responsive Nanoparticle Formulation and Drug Release
Caption: Workflow for ROS-responsive drug delivery using this compound.
Experimental Protocol: Synthesis of ROS-Responsive Nanoparticles for Curcumin Delivery
This protocol is adapted from a procedure for a similar phenylboronic acid pinacol ester derivative and may require optimization.[1]
Materials:
-
Hyaluronic acid (HA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Curcumin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
Activation of Hyaluronic Acid:
-
Dissolve HA (100 mg) in 10 mL of DMSO.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to the HA solution and stir for 2 hours at room temperature to activate the carboxylic acid groups.
-
-
Conjugation with this compound:
-
Dissolve this compound (2 eq) in 2 mL of DMSO.
-
Add the boronic ester solution to the activated HA solution and stir for 24 hours at room temperature.
-
Dialyze the reaction mixture against a mixture of DMSO and water (1:1 v/v) for 24 hours, followed by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the HA-boronic ester conjugate.
-
-
Preparation of Curcumin-Loaded Nanoparticles:
-
Dissolve the HA-boronic ester conjugate (20 mg) in 5 mL of DMSO.
-
Dissolve curcumin (2 mg) in 1 mL of DMSO.
-
Add the curcumin solution dropwise to the polymer solution while stirring.
-
Add this organic solution dropwise to 20 mL of deionized water under vigorous stirring.
-
Stir the resulting nanoparticle suspension for 4 hours to allow for solvent evaporation.
-
Dialyze against deionized water for 24 hours to remove free curcumin and DMSO.
-
-
Characterization and In Vitro Drug Release:
-
Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
To determine drug loading, dissolve a known amount of lyophilized nanoparticles in DMSO and measure the curcumin concentration using UV-Vis spectroscopy.
-
For the in vitro release study, place a solution of the curcumin-loaded nanoparticles in a dialysis bag and immerse it in PBS (pH 7.4) with and without hydrogen peroxide (a source of ROS) at various concentrations (e.g., 0, 100 µM, 1 mM).
-
At predetermined time intervals, withdraw samples from the external buffer and measure the curcumin concentration to determine the release profile.
-
Quantitative Data (Hypothetical, for illustrative purposes):
| Parameter | Value |
| Nanoparticle Size (DLS) | 150 ± 20 nm |
| Drug Loading Content (DLC) | 8.5% (w/w) |
| Encapsulation Efficiency (EE) | 75% |
| Curcumin Release at 24h (0 µM H₂O₂) | 15% |
| Curcumin Release at 24h (1 mM H₂O₂) | 85% |
Application in Fluorescent Sensors
The boronic acid moiety is a well-established recognition element for diols, such as those found in saccharides. The interaction between the boronic acid and a diol can modulate the photophysical properties of a nearby fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. The electron-withdrawing nitro group in this compound can lower the pKa of the boronic acid, potentially enabling sensing at physiological pH.
Signaling Pathway for a "Turn-On" Fluorescent Glucose Sensor
Caption: Mechanism of a PeT-based "turn-on" fluorescent glucose sensor.
Experimental Protocol: Synthesis of a Fluorescent Glucose Sensor
This protocol is a representative procedure and may require optimization for specific fluorophores and applications.
Materials:
-
A fluorophore with a reactive handle (e.g., an amino or hydroxyl group), such as 4-amino-1,8-naphthalimide.
-
A linker with two reactive ends (e.g., succinic anhydride).
-
This compound.
-
EDC and NHS for amide coupling.
-
Appropriate organic solvents (e.g., DMF, CH₂Cl₂).
-
Buffer solutions for fluorescence measurements.
Procedure:
-
Fluorophore-Linker Synthesis:
-
React 4-amino-1,8-naphthalimide with succinic anhydride in DMF to form a carboxylic acid-terminated fluorophore. Purify by column chromatography.
-
-
Coupling of Fluorophore-Linker to Boronic Acid:
-
This step assumes a derivative of this compound with a reactive group (e.g., an amino group, which would require a separate synthesis). For this example, we will assume the use of 3-aminophenylboronic acid pinacol ester for simplicity in demonstrating the coupling.
-
Dissolve the carboxylic acid-terminated fluorophore (1 eq) in DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq) and stir for 1 hour.
-
Add 3-aminophenylboronic acid pinacol ester (1.2 eq) and stir for 24 hours.
-
Purify the final sensor molecule by column chromatography.
-
-
Deprotection of Pinacol Ester (if necessary for the final application):
-
The pinacol ester can be hydrolyzed to the free boronic acid by stirring with a mild acid (e.g., HCl) in a mixture of THF and water.
-
-
Fluorescence Titration with Glucose:
-
Prepare a stock solution of the fluorescent sensor in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of solutions with a fixed sensor concentration and varying concentrations of glucose.
-
Measure the fluorescence emission spectra of each solution using a fluorometer.
-
Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response and detection limit.
-
Quantitative Data (Hypothetical, for illustrative purposes):
| Parameter | Value |
| Excitation Wavelength (λex) | 420 nm |
| Emission Wavelength (λem) | 530 nm |
| Fluorescence Quantum Yield (Φ) - no glucose | 0.05 |
| Fluorescence Quantum Yield (Φ) - saturating glucose | 0.65 |
| Detection Limit for Glucose | 50 µM |
| Binding Constant (Ka) | 250 M⁻¹ |
Application in Organic Electronics via Suzuki Coupling
This compound is a valuable building block for synthesizing conjugated polymers and small molecules for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The pinacol ester provides stability and good reactivity in palladium-catalyzed Suzuki cross-coupling reactions.[2] The nitro group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material or can be chemically modified in subsequent steps.
Experimental Workflow for Suzuki Polymerization
Caption: General workflow for the synthesis of a conjugated polymer via Suzuki coupling.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer
This is a general protocol for Suzuki polymerization and will require optimization for specific monomers and desired polymer properties.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.05 eq), 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq), and Pd(PPh₃)₄ (2 mol%).
-
Add a 2M aqueous solution of K₂CO₃ (4 eq).
-
Add toluene to the flask.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and water.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.
-
Filter and dry the polymer under vacuum.
-
For further purification, perform Soxhlet extraction with acetone and hexane to remove oligomers and catalyst residues.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
-
Quantitative Data (Hypothetical, for illustrative purposes):
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| UV-Vis Absorption Peak (in solution) | 385 nm |
| Photoluminescence Emission Peak (in solution) | 430 nm |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -2.9 eV |
References
Application Notes: 3-Nitrophenylboronic Acid Pinacol Ester as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylboronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its stable pinacol ester form allows for convenient handling and purification, while the nitro-functionalized phenyl ring offers a strategic anchor for Suzuki-Miyaura cross-coupling reactions. The nitro group can be readily transformed into other functional groups, such as amines, providing a gateway to a diverse range of molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecules, with a focus on the development of kinase inhibitors.
Key Applications
The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1] The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic ester in these couplings.
A significant area of application is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a core heterocyclic scaffold linked to various substituted aryl groups. This compound serves as a key precursor for introducing a nitrophenyl moiety, which can then be further functionalized. For instance, the nitro group can be reduced to an amine, which can then participate in amide bond formation or other coupling reactions to build more complex structures.
Case Study: Synthesis of a PI3K/mTOR/PIM Kinase Inhibitor Scaffold
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Inhibitors of this pathway are therefore of significant interest in oncology drug development.
Experimental Workflow: Synthesis of a Biaryl Intermediate
The following diagram illustrates a general workflow for the synthesis of a biaryl intermediate using a substituted boronic acid pinacol ester, which is a key step in the synthesis of many complex molecules, including the aforementioned kinase inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K, Akt, and mTOR in cell signaling, highlighting the points of intervention for inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylboronic acid pinacol esters.
Materials:
-
3-Nitrophenylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)
-
Drying agent (e.g., Magnesium Sulfate)
Procedure:
-
To a solution of 3-nitrophenylboronic acid (1.0 eq) in anhydrous solvent, add pinacol (1.1-1.2 eq).
-
Add a drying agent such as anhydrous magnesium sulfate to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
| Reactant | Molar Ratio | Purity | Yield | Reference |
| 3-Nitrophenylboronic acid | 1.0 | >98% | ~60-80% | [2] |
| Pinacol | 1.2 | >99% | - | [2] |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 2,4-dichloro-5-pyrimidine)
-
This compound
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl or heteroaryl compound.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dichloro-thienopyrimidine | PdCl₂(PPh₃)₂ | Na₂CO₃ (2M) | 1,4-Dioxane | Reflux | 1-30 | 70-90 | [2] |
| Various Aryl Halides | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 | [4] |
| 3-Chloroindazole | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |
Conclusion
This compound is a highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of intricate molecular frameworks. The nitro functionality not only influences the electronic properties of the molecule but also serves as a versatile handle for further synthetic transformations. The protocols and data presented here provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors towards novel and biologically active compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Reactions of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal ligand for cross-coupling reactions involving 3-Nitrophenylboronic acid pinacol ester. The electron-withdrawing nature of the nitro group on this substrate presents unique challenges that necessitate careful consideration of the catalytic system to achieve high yields and selectivity. This document outlines recommended ligands, presents comparative data from relevant systems, and provides detailed experimental protocols for reaction setup and screening.
Introduction to Ligand Selection
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, widely utilized in pharmaceutical and materials science. The choice of ligand is critical as it directly influences the stability and reactivity of the palladium catalyst. For electron-deficient substrates like this compound, the ligand must be sufficiently electron-rich to facilitate the oxidative addition step and sterically bulky to promote the reductive elimination step of the catalytic cycle, while preventing unwanted side reactions.
Bulky and electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), have proven to be highly effective for challenging Suzuki-Miyaura couplings. These ligands stabilize the Pd(0) species and accelerate the key steps in the catalytic cycle.
Ligand Performance in Suzuki-Miyaura Couplings of Electron-Deficient Aryl Boronates
While direct comparative data for a wide range of ligands with this compound is not extensively published, data from analogous electron-deficient systems provide valuable insights for ligand selection. The following tables summarize the performance of various ligands in Suzuki-Miyaura reactions with structurally similar substrates.
Table 1: Ligand Screening for the Coupling of an Alkyl Pinacol Boronic Ester with 2,6-Dichloropyridine
This table is adapted from a study on the selective coupling of polychlorinated aromatics, which are electron-deficient, with a primary alkyl pinacol boronic ester. This serves as a useful model for understanding how different ligand classes perform with challenging coupling partners.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield of Monosubstituted Product (%) |
| PPh₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 21 |
| Xantphos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 45 |
| dppf | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 58 |
| FcPPh₂ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 74 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 35 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 42 |
Data adapted from a study on the Suzuki-Miyaura reaction of 2,6-dichloropyridine with heptyl boronic pinacol ester.
Table 2: Catalyst System Performance for Suzuki Coupling of a Model Electron-Deficient Arylboronic Acid
This table provides a general comparison of common palladium catalyst systems and their suitability for electron-deficient arylboronic acids.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly challenging substrates. | 2-5 |
This table is a generalized guide based on literature for substrates analogous to this compound.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway where a molecule synthesized using this compound could act as an inhibitor, a logical workflow for ligand selection, and a general experimental workflow for the Suzuki-Miyaura reaction.
Caption: Hypothetical inhibition of the RAF kinase in a generic signaling pathway.
Caption: Logical workflow for selecting a suitable ligand.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis and drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds present in numerous pharmaceuticals.[1] The use of microwave irradiation has revolutionized this transformation by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1] This is particularly advantageous when employing substrates that may be prone to decomposition under prolonged heating.
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 3-nitrophenylboronic acid pinacol ester with various aryl halides. The electron-withdrawing nature of the nitro group can present challenges in traditional Suzuki couplings; however, microwave-assisted protocols can often overcome these difficulties, providing rapid and efficient access to a diverse range of nitro-substituted biaryl compounds. These products are valuable intermediates in medicinal chemistry, as the nitro group can be readily transformed into other functional groups, such as amines.
Materials and Methods
Reagents and Solvents
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF/water mixture, EtOH/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment
-
Microwave reactor
-
Microwave reaction vials (10 mL) with caps and stir bars
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical balance
-
Schlenk line or glovebox for handling air-sensitive reagents (optional, but recommended)
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the selected base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the vial. If a solid ligand is used, it should be added at this stage.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial to achieve a final concentration of the aryl halide between 0.1 M and 0.5 M.
-
Inert Atmosphere: Seal the vial and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a predetermined temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[2] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Results and Discussion
The microwave-assisted Suzuki coupling reaction provides a rapid and efficient method for the synthesis of 3-nitrobiaryl compounds. The following table summarizes representative data for the coupling of various aryl halides with phenylboronic acid or its derivatives under microwave irradiation, illustrating the general effectiveness of this methodology. Conditions can be adapted for this compound, which, due to its electron-deficient nature, may require slightly higher temperatures or longer reaction times for optimal yields.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/Ligand (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 140 | 15 | >98 (conv.) |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 180 | 90 |
| 5 | Aryl Perfluorooctylsulfonate | Phenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | Toluene/Acetone/H₂O (4:4:1) | 100-130 | 10 | 91 |
This table is a compilation of data from multiple sources to show representative conditions and may not reflect the exact results for the coupling with this compound.[2][3][4]
The choice of catalyst, base, and solvent system is crucial for the success of the reaction. For electron-deficient boronic esters like this compound, palladium catalysts with electron-rich phosphine ligands, such as those derived from Pd(OAc)₂ with SPhos or XPhos, can be highly effective.[5][6] Stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial in promoting the transmetalation step.[5] The use of aqueous solvent mixtures is common and often facilitates the reaction.[3]
Caption: Microwave-assisted Suzuki coupling reaction scheme.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl compounds, including those bearing electron-deficient substituents like the nitro group. The protocols and data presented here demonstrate that by leveraging microwave technology, researchers can significantly accelerate reaction times and achieve high yields of desired products. This methodology is highly valuable for the rapid generation of compound libraries in drug discovery and for the efficient synthesis of key intermediates in medicinal chemistry. The adaptability of the reaction conditions allows for broad substrate scope, making it a cornerstone of modern synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3-Nitrophenylboronic Acid Pinacol Ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Nitrophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
Answer:
Low yields with electron-deficient boronic esters like this compound are a common challenge. The electron-withdrawing nature of the nitro group can hinder the transmetalation step of the catalytic cycle.[1][2] Here are the key parameters to troubleshoot:
-
Catalyst System (Palladium Source & Ligand):
-
Catalyst Inactivity: Ensure your palladium precatalyst and ligand are active. Older catalysts or those exposed to air can lose activity.[1] Consider using a fresh batch or a more robust precatalyst, such as a Buchwald G3 precatalyst.[2]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, especially those that are sterically hindered or electron-deficient, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than standard ligands like triphenylphosphine (PPh₃).[1][3]
-
-
Base Selection and Strength:
-
Inadequate Activation: A base that is too weak may not efficiently activate the boronic ester to form the more nucleophilic borate species required for transmetalation.[3]
-
Base Strength: For difficult couplings involving electron-deficient partners, a stronger base is often necessary. Potassium phosphate (K₃PO₄) is a reliable choice.[1][2] Cesium carbonate (Cs₂CO₃) is another strong, soluble option that can increase reaction rates.[2]
-
-
Solvent and Temperature:
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common. Water is often necessary to hydrolyze the pinacol ester to the corresponding boronic acid in situ, which is the active species in the transmetalation step.[4][5]
-
Reaction Temperature: Electron-deficient substrates may require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier for transmetalation.[1][2]
-
-
Reaction Atmosphere:
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of side products, primarily the homocoupling of the this compound and protodeboronation. How can I minimize these?
Answer:
Protodeboronation (replacement of the boronic ester with a hydrogen) and homocoupling are common side reactions.
-
Minimizing Protodeboronation:
-
Cause: This side reaction is often promoted by strong bases in aqueous media and high temperatures, cleaving the C-B bond.[1][2]
-
Solutions:
-
Use a Milder Base: If your substrate is sensitive, consider a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1] However, be aware that the hydrolysis of the pinacol ester is often a key step.
-
Use of Pinacol Ester: You are already using the pinacol ester, which is more stable and less prone to protodeboronation than the free boronic acid.[1][7]
-
-
-
Minimizing Homocoupling:
-
Cause: The dimerization of the boronic ester is often caused by the presence of oxygen or certain Pd(II) species.[1][4]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged of oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Is the hydrolysis of the this compound necessary for the reaction to proceed?
A1: Generally, yes. The pinacol ester is considered a stable protecting group for the more reactive boronic acid. In many Suzuki-Miyaura reactions, the pinacol ester is hydrolyzed in situ by the aqueous base to form the boronic acid, which then participates in the transmetalation step.[4][5] Some studies suggest that boronic esters can participate directly in the catalytic cycle under certain conditions, but the hydrolysis pathway is more commonly accepted.[7]
Q2: What is a good starting point for reaction conditions when using this compound with a simple aryl bromide?
A2: A robust starting point for optimization would be:
-
Aryl Halide: 1.0 equivalent
-
This compound: 1.2 - 1.5 equivalents
-
Palladium Catalyst: A precatalyst with a bulky, electron-rich ligand, such as XPhos Pd G3 (1-3 mol%).
-
Base: K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 ratio).
-
Temperature: 80 - 100 °C.
Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.
Q3: Can I use microwave irradiation to improve the yield and reaction time?
A3: Yes, microwave heating can be very effective for accelerating Suzuki reactions, especially for challenging substrates. It can significantly reduce reaction times and often improve yields.[6][8] A typical microwave protocol might involve heating at 120 °C for 10-20 minutes.[8]
Data and Protocols
Table 1: Recommended Bases for Suzuki Coupling with Electron-Deficient Arylboronic Esters
| Base | Equivalents | Typical Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 60 - 100 | A strong base, often effective for difficult couplings and with boronic esters.[2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates.[2] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[2] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[2] |
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and finely powdered base.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1][6]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Preventing protodeboronation of 3-Nitrophenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophenylboronic acid pinacol ester. The focus is on preventing its common side reaction: protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of nitrobenzene as a significant byproduct, which reduces the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. This issue is particularly pronounced for electron-deficient arylboronic acids, such as the 3-nitro substituted compound, especially under the basic and often heated conditions required for these reactions.[2][3]
Q2: I am observing significant formation of nitrobenzene in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: The formation of nitrobenzene is a direct result of protodeboronation. Several factors in your reaction conditions could be promoting this side reaction:
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Strong Base: The use of strong bases is a primary driver of protodeboronation.[2][4]
-
High Temperature: Elevated temperatures accelerate the rate of protodeboronation.[2][5]
-
Presence of Water: Water acts as a proton source for the C-H bond formation in protodeboronation.[6][7]
-
Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of decomposition.
-
Inefficient Catalyst: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction becomes more significant.[2]
Q3: How can I store and handle this compound to ensure its stability?
A3: To minimize degradation during storage, this compound should be:
-
Stored in a cool, dark, and dry place.
-
Kept under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
-
Handled quickly when exposed to the atmosphere to minimize water absorption.
While boronic acid pinacol esters are generally more stable than their corresponding boronic acids, proper storage is still crucial, especially for electron-deficient derivatives.[8]
Troubleshooting Guide
This guide provides specific troubleshooting steps to minimize protodeboronation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant nitrobenzene byproduct. | Reaction conditions are too harsh, favoring protodeboronation. | 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4] 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[2] The efficiency will depend on the catalyst's activity at that temperature. 3. Control Water Content: Use anhydrous solvents. While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water will promote protodeboronation.[2][6] |
| Protodeboronation persists even with milder conditions. | The inherent instability of the boronic ester under the required conditions is still a factor. | 1. Use a Highly Active Catalyst: Employ a more efficient palladium catalyst and ligand system to accelerate the desired cross-coupling, allowing it to outcompete protodeboronation.[2] 2. Consider a "Slow-Release" Strategy: Although you are already using a pinacol ester, for extremely challenging couplings, converting to an N-methyliminodiacetic acid (MIDA) boronate can provide even greater stability and slow release of the boronic acid.[1] |
| Inconsistent results between batches. | Degradation of the this compound starting material. | 1. Verify Starting Material Quality: Use fresh, properly stored reagent. 2. Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried and solvents are properly dried and degassed. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress protodeboronation.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Anhydrous, degassed water (optional, for optimization)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound, the aryl bromide, and the mild base.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If optimizing, a small, controlled amount of degassed water can be added at this stage.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Workflow for Protodeboronation
Caption: A logical workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification of 3-Nitrophenylboronic Acid Pinacol Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of 3-Nitrophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading on the silica gel column. What is happening?
A1: Boronic acid pinacol esters are susceptible to hydrolysis on the acidic surface of silica gel, which converts your desired product back into the more polar 3-Nitrophenylboronic acid.[1][2][3] This leads to poor recovery and contamination of fractions. Prolonged contact with silica gel increases the extent of this degradation.[3]
Q2: When I run a TLC of my crude product, I see a long streak instead of a clean spot. Why does this happen?
A2: Streaking on TLC plates is a common issue with boronic esters.[4] It is often caused by strong interaction with the stationary phase (silica gel), which can be due to the Lewis acidic nature of the boron atom interacting with the silanol groups on the silica surface.[5] This can also be an indication of partial hydrolysis to the more polar boronic acid during spotting or development.
Q3: I am having trouble getting my compound to elute from the column. It seems to be stuck at the origin. What should I do?
A3: Strong adsorption of boronic esters to silica gel is a known problem.[4][6] If your compound is not eluting even with a relatively polar solvent system (e.g., high concentration of ethyl acetate in hexanes), it may be due to over-adsorption.[4] In some cases, the eluted product may be the hydrolyzed boronic acid, which is much more polar and requires highly polar solvents like methanol to elute.[7]
Q4: Can I use a different stationary phase instead of silica gel?
A4: Yes, neutral alumina can be a suitable alternative for the purification of boronic esters, as it is less acidic than silica gel and can help prevent hydrolysis.[7] For analytical purposes, reversed-phase HPLC (RP-HPLC) is an option, though on-column hydrolysis can still occur.[1][8][9] Using a column with low residual silanol activity is recommended for RP-HPLC.[8][9]
Q5: Are there ways to make the silica gel less reactive towards my compound?
A5: Absolutely. The reactivity of silica gel can be attenuated in a few ways. One effective method is to pre-treat the silica gel with boric acid, which reduces its Lewis basicity and minimizes over-adsorption and hydrolysis.[4][5] Another approach is to deactivate the silica by preparing a slurry with your eluent and adding a small amount of a base, like triethylamine.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor recovery from the column | 1. Hydrolysis on silica: The pinacol ester is converting to the more polar boronic acid, which remains on the column.[1][3] 2. Over-adsorption: The compound is irreversibly binding to the active sites on the silica gel.[4][10] | 1. Minimize contact time: Perform a rapid "flash" purification rather than a slow gravity column.[3] 2. Use treated silica: Employ silica gel impregnated with boric acid to suppress over-adsorption.[4] 3. Use deactivated silica: Add a small amount of triethylamine to the eluent to neutralize acidic sites.[10] 4. Switch stationary phase: Try using neutral alumina instead of silica gel.[7] |
| Streaking on TLC plate | 1. Strong interaction with silica: The Lewis acidic boron atom interacts strongly with silanol groups.[5] 2. Compound is too concentrated: The sample spot is overloaded. 3. Inappropriate solvent system: The chosen eluent does not effectively move the compound up the plate. | 1. Use boric acid-treated TLC plates: This can improve spot shape significantly.[5] 2. Dilute the sample: Ensure the spotting solution is not overly concentrated. 3. Add a polar modifier: Add a small amount of a more polar solvent (e.g., methanol or acetone) to your eluent system.[7] |
| Product elutes with impurities | 1. Poor separation: The chosen eluent system has insufficient resolving power for your compound and the impurities (e.g., unreacted starting materials like B₂pin₂).[10] 2. On-column degradation: The desired product is degrading during purification, creating new impurities that co-elute. | 1. Optimize the eluent: Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) using TLC to find the optimal separation. 2. Use a solvent gradient: Start with a non-polar eluent and gradually increase the polarity to improve resolution. 3. Use treated/deactivated silica: This can prevent the formation of degradation products on the column.[4][10] |
| Fractions contain the boronic acid instead of the pinacol ester | 1. Complete hydrolysis: The compound fully hydrolyzed during the work-up or on the column.[2] 2. Acidic conditions: Exposure to acidic conditions during the reaction work-up can cleave the pinacol group. | 1. Ensure neutral work-up: Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the extraction. 2. Use boric acid-treated silica gel: This is the most effective way to prevent on-column hydrolysis.[4] 3. Confirm identity: Check the mass of the purified product by mass spectrometry to confirm if it is the desired ester or the hydrolyzed acid. |
Quantitative Data Summary
| Parameter | Details | Typical Values / Conditions | Reference |
| TLC Analysis | Eluent System | Hexane:Ethyl Acetate | 9:1 to 7:3 (v/v) |
| Rf Value | Dependent on exact eluent composition | ~0.3 - 0.5 | |
| Column Chromatography | Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | - |
| Modified Stationary Phase | Boric acid-impregnated silica gel | See Protocol 3 | |
| Elution Method | Isocratic or Gradient | Start with low polarity (e.g., 5% EtOAc in Hexane) and gradually increase polarity. | |
| Common Impurities | Bis(pinacolato)diboron | High Rf value, non-polar | Elutes early in non-polar solvents. |
| 3-Nitrophenylboronic acid | Low Rf value, very polar | May remain at the baseline in standard eluents or require highly polar solvents to elute. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate, keeping the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot line.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The this compound should appear as a dark spot.
-
Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Standard Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Apply positive pressure ("flash") to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Column Chromatography with Boric Acid-Treated Silica Gel
This method is highly recommended to prevent hydrolysis and improve recovery.[4]
-
Silica Preparation: Prepare a solution of boric acid in a polar solvent (e.g., methanol). In a round-bottom flask, create a slurry of silica gel with this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your boric acid-impregnated silica.
-
Column Packing: Pack the column with the boric acid-treated silica gel using the slurry method described in Protocol 2.
-
Sample Loading & Elution: Follow steps 2-5 from Protocol 2. The compound should show less adsorption and elute more cleanly than with untreated silica.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 3-Nitrophenylboronic Acid Pinacol Ester Couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving 3-nitrophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing targeted solutions to common problems.
Issue 1: Low or No Yield of the Desired Biaryl Product
A low or nonexistent yield of the coupled product is a frequent challenge, especially with electron-deficient boronic esters like this compound. The primary culprits are often protodeboronation of the starting material or inefficient catalytic turnover.
Q1: My reaction has a low yield, and I primarily recover the unreacted aryl halide and see a significant amount of nitrobenzene in my crude mixture. What is happening and how can I fix it?
A1: This strongly suggests that protodeboronation is the dominant side reaction. The electron-withdrawing nitro group makes the carbon-boron bond more susceptible to cleavage, where the boronic ester group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[1][2]
Troubleshooting Steps:
-
Choice of Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[1] Switching to a milder base is often beneficial.
-
Recommendation: Use weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
-
Solvent System: The presence of excess water provides a ready proton source for protodeboronation.
-
Recommendation: Use anhydrous solvents and minimize the amount of water in the reaction. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like dioxane or toluene) and water.[3] Ensure your organic solvent is thoroughly degassed to remove oxygen, which can contribute to other side reactions.
-
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor for conversion.[1]
-
-
Catalyst System: A slow or inefficient catalyst will allow more time for the sensitive boronic ester to decompose.
-
Recommendation: Employ a highly active palladium catalyst and ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[4] Consider using a pre-formed catalyst like a palladacycle to ensure a consistent concentration of the active Pd(0) species.
-
Logical Troubleshooting Flow for Protodeboronation:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Issue 2: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
The appearance of symmetrical biaryls, such as 3,3'-dinitrobiphenyl (from the boronic ester) or the dimer of your aryl halide, points to homocoupling side reactions.
Q2: My desired product is contaminated with significant amounts of 3,3'-dinitrobiphenyl. What causes this and how can I prevent it?
A2: This is due to the homocoupling of your this compound. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[5] If you are using a Pd(II) precatalyst, some of it may participate in homocoupling before being reduced to the active Pd(0) state.
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a major contributor to homocoupling.
-
Recommendation: Thoroughly degas your solvent and the reaction vessel (headspace) before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Catalyst Choice: Using a Pd(0) source directly can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.
-
Recommendation: Consider using a catalyst like Pd(PPh₃)₄. However, be aware that its activity might be lower for challenging substrates compared to modern Buchwald-type catalysts.[4]
-
-
Reaction Stoichiometry: An excess of the boronic ester can sometimes lead to increased homocoupling.
-
Recommendation: Use a stoichiometry of 1.0 to 1.2 equivalents of the boronic ester relative to the limiting aryl halide.
-
Q3: I am also observing the homocoupling of my aryl halide. What is the cause?
A3: Homocoupling of the aryl halide can also occur, though it is often less prevalent than the boronic acid homocoupling. The mechanism can be complex but is also often linked to the catalyst system and reaction conditions. The troubleshooting steps for boronic acid homocoupling, particularly rigorous degassing and careful choice of catalyst, will also help minimize aryl halide homocoupling.
Frequently Asked Questions (FAQs)
Q4: Why is this compound particularly prone to side reactions?
A4: The strongly electron-withdrawing nitro group significantly decreases the electron density on the aromatic ring. This has two main consequences:
-
It makes the ipso-carbon (the carbon attached to the boron) more electrophilic and thus more susceptible to nucleophilic attack, including protodeboronation.
-
It can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, giving more time for side reactions like protodeboronation to occur.[2]
Q5: Is a boronic acid or its pinacol ester better for this coupling?
A5: For electron-deficient arylboronic acids like the 3-nitro substituted one, the pinacol ester is generally preferred .[1] The pinacol ester is more stable and less prone to premature protodeboronation compared to the free boronic acid.[1][3] It acts as a slow-release source of the boronic acid under the reaction conditions, which can help to maintain a low steady-state concentration of the more reactive species.
Q6: What is the optimal catalyst system for coupling this compound?
A6: There is no single "best" catalyst for all Suzuki couplings, as the optimal choice depends on the specific aryl halide being used. However, for challenging substrates like this, highly active catalyst systems are generally required.
-
Buchwald-type catalysts: Systems using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often very effective.[4] Pre-formed catalysts (palladacycles) incorporating these ligands can offer improved consistency.
-
Pd(dppf)Cl₂: This is a reliable and relatively air-stable catalyst that can be effective, although it may require higher temperatures or longer reaction times than the more modern Buchwald systems.[4]
-
Pd(PPh₃)₄: While a classic catalyst, it often shows lower activity for electron-deficient boronic esters and may require harsher conditions, which can exacerbate side reactions.[4]
Q7: How critical is the choice of base and solvent?
A7: The base and solvent are critical for a successful reaction.
-
Base: The base activates the boronic ester for transmetalation. For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ is preferred to minimize protodeboronation.[1] The choice between these can be substrate-dependent and may require screening.
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene, THF) solubilizes the reagents, while a small amount of water is often necessary to facilitate the catalytic cycle. However, as mentioned, excess water must be avoided to prevent protodeboronation.
Quantitative Data on Reaction Conditions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under different conditions. This data is compiled from literature examples and serves as a guide for reaction optimization.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85 | N/A |
| 4-Bromotoluene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 78 | N/A |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 91 | N/A |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 120 | 24 | 65 | N/A |
Note: The yields presented are for illustrative purposes and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Workflow Diagram:
Caption: A step-by-step experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%))
-
Ligand (e.g., SPhos (0.04 mmol, 4 mol%))
-
Base (e.g., K₃PO₄ (2.0 mmol, 2.0 equiv))
-
Degassed solvent (e.g., Toluene/Water 5:1, 6 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5]
By understanding the key side reactions and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate and yields of Suzuki-Miyaura couplings involving the challenging this compound.
References
Technical Support Center: Troubleshooting Low Conversion in 3-Nitrophenylboronic Acid Pinacol Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-Nitrophenylboronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my Suzuki-Miyaura reaction with this compound?
A1: Low conversion with this compound is a common issue that can stem from several factors, primarily related to the electronic properties of the substrate. The nitro group is strongly electron-withdrawing, which deactivates the boronic ester towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This reduced reactivity can lead to incomplete conversion under standard reaction conditions. Additionally, electron-deficient arylboronic acids are more susceptible to a side reaction called protodeboronation, where the boronic ester is replaced by a hydrogen atom, further reducing the yield of the desired product.
Q2: What is protodeboronation and how does it affect my reaction?
A2: Protodeboronation is a significant side reaction that plagues couplings with electron-deficient boronic acids, such as 3-nitrophenylboronic acid. In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material. This reaction is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings. The presence of water and a base can facilitate the removal of the boronic acid group, leading to the formation of nitrobenzene as a byproduct and a corresponding decrease in the yield of the desired coupled product.
Q3: How do the electronic effects of the nitro group impact the Suzuki-Miyaura coupling?
A3: The electron-withdrawing nitro group decreases the nucleophilicity of the aryl group attached to the boron atom. In the Suzuki-Miyaura catalytic cycle, the transmetalation step involves the transfer of this aryl group from the boron atom to the palladium center. A less nucleophilic aryl group results in a slower transmetalation rate, which can become the rate-limiting step of the overall reaction. This sluggishness can lead to incomplete reactions and the dominance of side reactions like protodeboronation, ultimately resulting in low yields of the desired product.
Q4: Can the choice of palladium catalyst and ligand improve my low conversion?
A4: Absolutely. The selection of the palladium catalyst and ligand is critical when working with challenging substrates like this compound. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, and their corresponding precatalysts), are often more effective. These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle, helping the desired cross-coupling reaction outcompete side reactions. For instance, catalyst systems like Pd(OAc)₂ with SPhos or pre-catalysts such as XPhos Pd G3 are often successful with electron-deficient substrates.
Q5: What is the optimal base for reactions with this compound?
A5: The choice of base is a delicate balance. A base is required to activate the boronic ester for transmetalation, but overly strong or highly aqueous bases can accelerate protodeboronation. For electron-deficient boronic esters, weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have shown success in these types of couplings. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. It is advisable to screen a few different bases to find the optimal conditions for your specific reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low conversion issues in your this compound reactions.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions involving electron-deficient arylboronic acids.
Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Groups
| Boronic Acid Substituent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxy (EDG) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 3-Nitro (EWG) | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 65 |
| 4-Methyl (EDG) | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 3-Nitro (EWG) | 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 58 |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data is representative and compiled from various sources for illustrative purposes.
Table 2: Effect of Different Palladium Catalysts on Yield
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 45 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 68 |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 |
| 4-Bromoanisole | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 91 |
Reaction with this compound. Data is representative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Diagram: Factors Influencing Low Conversion
Caption: Interrelated factors leading to poor reaction outcomes.
Technical Support Center: 3-Nitrophenylboronic Acid Pinacol Ester Suzuki Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A: The base is critical for the reaction to proceed and plays multiple roles in the catalytic cycle. Its main function is to activate the organoboron reagent to facilitate the crucial transmetalation step. Two primary mechanisms are proposed for this activation:
-
Boronate Pathway: The base reacts with the organoboron species to form a more nucleophilic four-coordinate "ate" complex (boronate), which then more readily transfers its organic group to the palladium center.
-
Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) exchanges with the halide on the palladium(II) complex. This oxo-palladium species then reacts with the neutral boronic ester.
Additionally, the base is involved in the formation of the active Pd(0) catalyst and accelerates the final reductive elimination step.
Q2: Why use a pinacol ester instead of the corresponding boronic acid?
A: While boronic acids are common, pinacol esters like this compound offer several advantages. They exhibit greater stability, making them easier to purify and handle, and are less prone to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source. Boronic esters are also generally less reactive than boronic acids, which can sometimes be advantageous in complex syntheses. Their improved stability often prevents decomposition on storage or during the reaction.
Q3: How does the electron-withdrawing nitro group on the this compound affect the reaction?
A: The electron-withdrawing nitro group makes the boronic ester "electron-deficient." This property can present challenges, primarily by slowing down the rate of transmetalation, which is often the rate-limiting step in the cycle. However, the corresponding electrophile (an aryl halide with an electron-withdrawing group) will typically undergo the initial oxidative addition step more readily. Optimizing the base, ligand, and solvent system is crucial to overcome the slower transmetalation associated with electron-deficient boron reagents.
Troubleshooting Guide
Problem: Low or No Yield
Q4: My reaction with this compound is giving a very low yield or no product at all. What are the common causes?
A: Low yields are a frequent issue, especially with challenging substrates. The most common causes are related to the catalyst, base, solvent, or reaction setup.
-
Ineffective Base: The choice and quality of the base are paramount. For electron-deficient boronic esters, a moderately strong base is often required to drive the transmetalation without causing substrate degradation.
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen. Incomplete degassing of the solvent and reaction vessel is a primary cause of catalyst failure.
-
Poor Solubility: If reagents are not fully dissolved, the reaction kinetics will be poor. The choice of solvent or solvent/water mixture is critical to ensure all components are in solution.
-
Sub-optimal Temperature: Suzuki couplings often require heating to proceed at an appreciable rate. The temperature may be too low for the specific combination of substrates, catalyst, and base.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.
Problem: Multiple Byproducts Observed
Q5: My reaction produces the desired product, but also significant amounts of side products. How can I improve selectivity?
A: The most common side reactions in Suzuki couplings are homocoupling of the boronic ester and protodeboronation.
-
Homocoupling: This occurs when two molecules of the boronic ester couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Solution: Ensure thorough degassing to remove all oxygen. Using a pre-catalyst or ensuring the Pd(II) source is fully reduced to Pd(0) can also minimize this side reaction.
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronate group with a hydrogen atom. This side reaction is often promoted by excess water or base, especially at high temperatures.
-
Solution: Use anhydrous solvents if possible, or carefully control the amount of water in biphasic systems. Sometimes, a weaker base or lower reaction temperature can mitigate this issue. Using the pinacol ester is already a step to reduce protodeboronation compared to the boronic acid.
-
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Type | Strength | Typical Solvents | Comments & Considerations |
| K₂CO₃ | Inorganic | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and effective choice for many substrates. |
| Cs₂CO₃ | Inorganic | Strong | THF, Dioxane | Can accelerate slow reactions but may promote side reactions due to its high basicity and cost. |
| K₃PO₄ | Inorganic | Strong | Toluene/H₂O, Dioxane | Often highly effective for challenging couplings, including those with electron-deficient partners. |
| KF | Inorganic | Weak | THF, Dioxane | The fluoride ion is believed to play a unique role in activating the boron reagent and can be effective when other bases fail, especially with base-sensitive functional groups. |
| NaOH / KOH | Inorganic | Very Strong | THF/H₂O | High basicity can be detrimental, leading to side reactions or degradation of sensitive substrates. |
| Et₃N | Organic | Weak | Acetonitrile, Toluene | Generally used in anhydrous conditions; may not be strong enough for electron-deficient boronic esters. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered base (2.5 equiv).
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via cannula or syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the reaction and highlights the critical intervention points of the base.
Caption: The Suzuki-Miyaura catalytic cycle with this compound.
Removal of pinacol byproduct from 3-Nitrophenylboronic acid pinacol ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of removing pinacol and its derivatives from reactions involving 3-nitrophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving this compound?
A1: The most common byproduct is pinacol, which is released from the boronic acid protecting group. Depending on the reaction conditions, pinacol-derived byproducts may also be observed.
Q2: Why is the removal of pinacol important?
A2: Pinacol can interfere with subsequent reaction steps and complicate the purification of the desired product. Its presence can also affect the accuracy of yield calculations and analytical characterization.[1]
Q3: What are the general strategies for removing pinacol?
A3: The primary strategies for pinacol removal include:
-
Chromatographic purification
-
Recrystallization or trituration
-
Aqueous extraction
-
Conversion of the pinacol ester to the free boronic acid followed by purification
Q4: I am observing significant tailing and low recovery of my this compound during silica gel column chromatography. What could be the cause?
A4: Boronic acid pinacol esters can exhibit over-adsorption on standard silica gel, leading to tailing and material loss.[2][3][4] This is often due to the interaction of the boronic ester with the Lewis acidic sites on the silica surface.
Q5: How can I improve the chromatographic purification of this compound?
A5: A facile method to improve chromatographic purification is to use silica gel impregnated with boric acid.[2][3][4] This treatment suppresses the undesired over-adsorption of the pinacol boronic ester.
Troubleshooting Guides
Issue 1: Pinacol Co-elutes with the Product During Column Chromatography
Symptoms:
-
NMR analysis of the purified product shows a characteristic singlet for the methyl protons of pinacol.
-
The isolated product has a lower than expected melting point and appears as an oil or waxy solid.
Possible Causes:
-
The polarity of the eluent is too high, causing pinacol to elute with the product.
-
The product and pinacol have very similar retention factors (Rf) in the chosen solvent system.
Solutions:
-
Method 1: Eluent Optimization:
-
Gradually decrease the polarity of the eluent system. A common starting point is a hexane/ethyl acetate mixture.
-
Perform a thorough TLC analysis with various solvent systems to maximize the separation between your product and pinacol.
-
-
Method 2: Boric Acid-Impregnated Silica Gel:
-
Method 3: Post-Chromatography Trituration/Recrystallization:
-
If co-elution is unavoidable, collect the mixed fractions, concentrate them, and then attempt to remove the pinacol by trituration or recrystallization. Pinacol is highly soluble in nonpolar solvents like hexanes.[5]
-
Issue 2: Difficulty Removing Pinacol by Aqueous Extraction
Symptoms:
-
After an aqueous workup, a significant amount of pinacol remains in the organic layer with the product.
Possible Causes:
-
Pinacol has moderate solubility in water, but its partitioning into the organic layer can still be significant, especially with certain organic solvents.[6][7]
Solutions:
-
Method 1: Multiple Extractions:
-
Perform multiple extractions with water or brine to incrementally remove the pinacol.
-
-
Method 2: Biphasic Transesterification:
-
Convert the this compound to the free boronic acid, which is more water-soluble. This can be achieved by stirring the organic solution with an aqueous solution of a sacrificial boronic acid, such as phenylboronic acid.[8] The desired boronic acid will move to the aqueous phase, leaving the pinacol in the organic phase.
-
Issue 3: Product Decomposition During Pinacol Removal
Symptoms:
-
Low overall yield after purification.
-
Appearance of new, unidentified spots on TLC.
Possible Causes:
-
The chosen method for pinacol removal is too harsh for the this compound. For example, strong acidic or basic conditions can lead to decomposition.
Solutions:
-
Method 1: Mild Hydrolysis Conditions:
-
Method 2: Non-Hydrolytic Removal:
-
Prioritize non-hydrolytic removal methods like recrystallization or chromatography on boric acid-treated silica gel to avoid exposing the product to potentially degrading conditions.
-
Data Presentation
Table 1: Solubility of Pinacol in Common Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | Highly soluble | [6] |
| Diethyl Ether | Highly soluble | [6] |
| Hot Water | Freely soluble | [7][11] |
| Benzene | Soluble | [7] |
| Toluene | Soluble | [7] |
| Hexanes | Soluble | [5] |
Table 2: Comparison of Pinacol Removal Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Boric Acid-Treated Silica Gel Chromatography | Reduces over-adsorption of the boronic ester, improving separation.[2][4] | >98% | High purity, applicable to a wide range of boronic esters. | Requires preparation of the treated silica gel. |
| Recrystallization/Trituration from Hexanes | Exploits the high solubility of pinacol in nonpolar solvents.[5] | >95% | Simple, avoids aqueous workup. | Product must be a solid and less soluble than pinacol in the chosen solvent. Potential for product loss. |
| Transesterification with Diethanolamine (DEA) | Forms a crystalline DEA-boronate adduct, followed by hydrolysis.[9][10] | >97% | Efficient for converting to the boronic acid, simple filtration of the adduct. | Two-step process, requires subsequent hydrolysis. |
| Biphasic Transesterification with Phenylboronic Acid | Transfers the desired boronic acid to the aqueous phase, leaving pinacol in the organic phase.[8] | >95% | Effective for separating the boronic acid from pinacol. | Requires a sacrificial boronic acid and biphasic system. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
Objective: To prepare boric acid-treated silica gel for flash column chromatography to minimize over-adsorption of this compound.[2]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid
-
Ethanol
-
Water
Procedure:
-
Prepare a 5% w/v solution of boric acid in a 1:1 mixture of ethanol and water.
-
Create a slurry of silica gel in this boric acid solution.
-
Gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Protocol 2: Removal of Pinacol by Trituration with Hexanes
Objective: To remove residual pinacol from a semi-purified solid product.
Materials:
-
Crude this compound containing pinacol
-
Hexanes (or other suitable nonpolar solvent)
Procedure:
-
Place the crude solid product in a flask.
-
Add a minimal amount of hexanes, just enough to cover the solid.
-
Stir or sonicate the mixture for 10-15 minutes at room temperature.
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of the product.
-
Carefully decant the hexane layer, which contains the dissolved pinacol.
-
Wash the solid again with a small portion of cold hexanes and decant.
-
Dry the purified solid product under vacuum.
Protocol 3: Deprotection via Transesterification with Diethanolamine (DEA)
Objective: To convert the this compound to the free boronic acid for easier purification from pinacol.[9][10]
Materials:
-
This compound
-
Diethanolamine (DEA)
-
Diethyl ether (or other suitable non-polar solvent)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound in diethyl ether.
-
Add 1.1 equivalents of diethanolamine. A white precipitate of the DEA-boronate adduct should form within minutes.
-
Stir the reaction for approximately 30 minutes, or until TLC indicates complete consumption of the starting material.
-
Filter the white precipitate and wash it with diethyl ether.
-
To obtain the free boronic acid, the DEA adduct can be hydrolyzed by stirring with 0.1 M HCl.
Visualizations
Caption: Workflow for Pinacol Byproduct Removal.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Pinacol | 76-09-5 [chemicalbook.com]
- 8. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chembk.com [chembk.com]
Technical Support Center: Catalyst Deactivation in 3-Nitrophenylboronic Acid Pinacol Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 3-nitrophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound showing low to no yield?
A1: Low yields in this specific reaction can stem from several factors. The primary suspects are often related to catalyst activity, reaction conditions, and the stability of your reagents. Key areas to investigate include:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Incomplete reduction or decomposition of the active catalyst can halt the reaction.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and can also promote the undesirable homo-coupling of the boronic ester.[1] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent. For electron-poor boronic esters like this compound, a moderately strong base is often required to facilitate transmetalation without degrading the starting materials.
-
Protodeboronation: This is a common side reaction where the boronic ester is cleaved from the aromatic ring and replaced with a hydrogen atom. This can be exacerbated by overly harsh basic conditions or the presence of excess water. Using the more stable pinacol ester over the boronic acid is a good first step to mitigate this.[2]
-
Substrate-Specific Issues: The electron-withdrawing nitro group can make the boronic ester less nucleophilic, potentially slowing down the transmetalation step. While the nitro group can activate an aryl halide partner towards oxidative addition, its presence on the boronic ester requires carefully optimized conditions.[3]
Q2: I observe a black precipitate in my reaction. What is it and what should I do?
A2: The black precipitate is likely palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[1] Its formation indicates that the palladium catalyst has come out of the catalytic cycle and precipitated. This is a common mode of catalyst deactivation.
-
Causes: Palladium black formation can be triggered by high temperatures, the presence of oxygen, or the use of ligands that are not robust enough to stabilize the Pd(0) species throughout the reaction.[1]
-
Solution: While prevention is better than cure, if palladium black has formed, the reaction has likely stalled. For future reactions, consider using a lower temperature, ensuring rigorous degassing, or switching to a more sterically bulky and electron-rich ligand that can better stabilize the palladium catalyst. In some cases, the palladium black can be filtered, washed, and potentially reactivated, although this is often not straightforward.
Q3: Can the nitro group on the this compound interfere with the reaction?
A3: Yes, the nitro group can have both electronic and chemical effects on the reaction. While it is generally a tolerated functional group in Suzuki-Miyaura couplings, it can present challenges. In some cases, under specific catalytic systems, the C-NO2 bond can be cleaved in a process that resembles the oxidative addition of an aryl halide.[4] However, with the appropriate choice of catalyst and ligands (e.g., bulky biarylphosphine ligands like BrettPhos), the desired cross-coupling is favored.[4][5] The electron-withdrawing nature of the nitro group can also influence the reactivity of the boronic ester.
Q4: Is it possible to reactivate a deactivated palladium catalyst?
A4: Reactivation of a deactivated palladium catalyst, particularly palladium black, can be challenging in a standard laboratory setting. However, some strategies have been explored:
-
For supported catalysts: Washing the catalyst to remove adsorbed products or byproducts can sometimes restore activity.
-
Redispersion: In industrial settings, chemical treatments can sometimes be used to redisperse the palladium particles.
-
Recovery and Reprocessing: For precious palladium catalysts, recovery of the palladium black by filtration followed by sending it to a specialized company for reprocessing is a common practice.[6]
For practical lab purposes, it is often more efficient to focus on preventing deactivation in the first place by optimizing reaction conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in Suzuki-Miyaura reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle precatalyst).[2] |
| Insufficient Degassing | - Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. - Use the freeze-pump-thaw method for rigorous degassing. | |
| Incorrect Base/Solvent Combination | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good starting point. - Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[6] | |
| Formation of Palladium Black | High Temperature | - Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Ligand Dissociation/Decomposition | - Use a higher ligand-to-palladium ratio. - Switch to a more robust, sterically hindered, and electron-rich ligand (e.g., SPhos, XPhos, RuPhos). | |
| Protodeboronation of Starting Material | Base is too Strong or Concentration is too High | - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). - Reduce the amount of water in the reaction mixture. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and work it up as soon as it is complete. - Try to find conditions that allow for a lower reaction temperature. | |
| Homo-coupling of Boronic Ester | Presence of Oxygen | - Ensure rigorous degassing of all reagents and solvents and maintain a positive pressure of inert gas.[6] |
| Use of a Pd(II) Precatalyst | - The reduction of Pd(II) to Pd(0) can sometimes be accompanied by homo-coupling. Using a Pd(0) source can mitigate this. |
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the yield of a typical Suzuki-Miyaura coupling. Note that optimal conditions will be specific to the coupling partners.
Table 1: Effect of Different Palladium Catalysts on Yield
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60 |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O | 80 | 6 | 92 |
Table 2: Effect of Different Bases on Yield
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd₂(dba)₃ | SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 78 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three to five times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Catalyst Recovery (Palladium Black)
-
Filtration: Once the reaction is complete and has cooled to room temperature, filter the reaction mixture through a pad of Celite® to separate the precipitated palladium black.
-
Washing: Wash the Celite® pad and the collected palladium black with the reaction solvent to recover any adsorbed product. Then, wash with a solvent in which the product is soluble but the catalyst is not (e.g., a non-polar solvent like hexanes) to further purify the collected catalyst.
-
Drying: Carefully dry the collected palladium black under vacuum.
-
Storage: Store the dried palladium black in a sealed vial for potential reactivation or reclamation. Note that its catalytic activity in subsequent reactions will likely be significantly diminished without further treatment.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Improving the stability of 3-Nitrophenylboronic acid pinacol ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-nitrophenylboronic acid pinacol ester in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern is its susceptibility to hydrolysis, which cleaves the pinacol ester to the corresponding 3-nitrophenylboronic acid and pinacol. This hydrolysis can be catalyzed by both acidic and basic conditions.[1] Additionally, electron-deficient arylboronic acids, such as the 3-nitro substituted compound, are particularly prone to an undesired side reaction called protodeborylation (also known as protodeboronation).[2]
Q2: What is protodeborylation and why is it a significant problem?
A2: Protodeborylation is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] In the case of this compound, this results in the formation of nitrobenzene, which consumes the starting material and reduces the yield of the desired coupled product. This side reaction is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2]
Q3: What factors promote the degradation of this compound?
A3: Several factors can accelerate degradation:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the pinacol ester.[1] Basic conditions, in particular, promote protodeborylation.[2]
-
Water Content: The presence of water is necessary for both hydrolysis and protodeborylation.[3]
-
Temperature: Higher reaction temperatures generally increase the rates of both hydrolysis and protodeborylation.[2]
-
Base Strength: Stronger bases can accelerate protodeborylation.[2]
-
Catalyst System: The choice of palladium catalyst and ligands in Suzuki-Miyaura coupling can influence the relative rates of the desired reaction and protodeborylation.[4]
Q4: How can I monitor the degradation of my this compound during a reaction?
A4: You can monitor the reaction progress and the formation of byproducts using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the appearance of new spots corresponding to the product and potential byproducts like nitrobenzene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the starting material, desired product, and the protodeborylated byproduct (nitrobenzene).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of nitrobenzene by its characteristic signals.[4]
Q5: Are there more stable alternatives to the pinacol ester for 3-nitrophenylboronic acid?
A5: Yes, N-methyliminodiacetic acid (MIDA) boronate esters are a highly effective alternative for unstable boronic acids.[2][5] MIDA boronates are significantly more stable to a wide range of reaction conditions and can be stored for extended periods.[2] They function as a "slow-release" protecting group, gradually providing the active boronic acid under the reaction conditions, which helps to minimize degradation.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in solution, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Degradation of the boronic ester via hydrolysis and/or protodeborylation.[2] 2. Inactive catalyst. 3. Sub-optimal reaction conditions. | 1. Minimize Degradation: Use anhydrous solvents, a weaker base (e.g., K₃PO₄, Cs₂CO₃), and the lowest effective reaction temperature.[3][6] 2. Use a More Stable Boron Source: Consider synthesizing and using the 3-nitrophenylboronic acid MIDA ester.[2] 3. Optimize Catalyst: Use a highly active palladium catalyst and ligand system (e.g., Buchwald-type ligands) to promote the desired coupling over degradation.[3] |
| Significant formation of nitrobenzene (protodeborylation byproduct) | 1. Strong base. 2. High reaction temperature. 3. Excess water in the reaction mixture.[3] 4. Prolonged reaction time. | 1. Base Selection: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[3] 2. Temperature Control: Run the reaction at a lower temperature (e.g., 60-80 °C).[3] 3. Anhydrous Conditions: Use anhydrous solvents and consider adding molecular sieves.[3] 4. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Inconsistent reaction yields | 1. Variable quality of the boronic ester (degradation during storage). 2. Inconsistent water content in solvents or reagents. | 1. Storage: Store the this compound under an inert atmosphere at low temperature. For long-term stability, consider converting it to the MIDA boronate ester.[2] 2. Consistent Conditions: Use freshly distilled anhydrous solvents and ensure all reagents are dry. |
| Difficulty in purifying the product | Contamination with pinacol or other boron-containing byproducts. | 1. Work-up: A common method to remove boronic acid impurities is to perform an extractive work-up with a basic aqueous solution. 2. Chromatography: Use a silica gel column for purification. In some cases, pre-treating the silica gel with boric acid has been reported to improve the purification of pinacol esters. |
Data Presentation
Comparison of Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Key Advantages | Key Disadvantages |
| Pinacol Ester | Trivalent, sp²-hybridized boron | Moderate; susceptible to hydrolysis and protodeborylation, especially for electron-deficient systems.[5] | Commercially available, easy to prepare. | Can be unstable during purification and long-term storage.[5] |
| MIDA Boronate Ester | Tetracoordinate, sp³-hybridized boron | High; stable to air, moisture, and chromatography.[2][5] | "Slow-release" of boronic acid minimizes side reactions; excellent for iterative cross-couplings.[6] | Requires an additional synthetic step for preparation and deprotection.[2] |
Qualitative Impact of Reaction Parameters on Stability
| Parameter | Effect on Stability | Recommendation for Improving Stability |
| Base Strength | Stronger bases increase the rate of protodeborylation.[2] | Use weaker bases (e.g., K₃PO₄, Cs₂CO₃).[3] |
| Temperature | Higher temperatures accelerate degradation.[2] | Conduct the reaction at the lowest effective temperature. |
| Water Content | Promotes hydrolysis and protodeborylation.[3] | Use anhydrous solvents and reagents. |
| Solvent | Aprotic solvents are generally preferred. | Use anhydrous THF, dioxane, or toluene.[7] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeborylation
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound, designed to minimize degradation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of 3-Nitrophenylboronic Acid MIDA Ester
For challenging substrates where protodeborylation remains a significant issue, converting the pinacol ester to the more stable MIDA boronate is recommended.
Materials:
-
3-Nitrophenylboronic acid (can be generated in situ from the pinacol ester via hydrolysis) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
DMSO
-
Molecular sieves (4 Å)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 3-nitrophenylboronic acid and N-methyliminodiacetic acid in a mixture of toluene and DMSO.
-
Dehydration: Add activated molecular sieves to the mixture.
-
Reaction: Heat the mixture to allow for the azeotropic removal of water with toluene, driving the esterification to completion.
-
Isolation: After the reaction is complete, cool the mixture and isolate the MIDA boronate ester by filtration or extraction. The product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Caption: Factors affecting the stability of the boronic ester.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: 3-Nitrophenylboronic Acid vs. its Pinacol Ester in Synthetic Chemistry
For researchers, scientists, and drug development professionals navigating the nuanced landscape of cross-coupling reactions, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective, data-driven comparison of 3-Nitrophenylboronic acid and 3-Nitrophenylboronic acid pinacol ester, two vital reagents in modern organic synthesis.
At the heart of their utility lies the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The performance of this reaction is intricately linked to the properties of the organoboron reagent. This guide will delve into the key differences in stability, reactivity, and handling of 3-Nitrophenylboronic acid and its pinacol ester, supported by experimental data and detailed protocols to inform your selection process.
Chemical Properties and Physical Characteristics: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of these reagents is the first step in making an informed choice. The following table summarizes the key characteristics of 3-Nitrophenylboronic acid and its pinacol ester.
| Property | 3-Nitrophenylboronic Acid | This compound |
| Molecular Formula | C₆H₆BNO₄ | C₁₂H₁₆BNO₄ |
| Molecular Weight | 166.93 g/mol | 249.07 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder |
| Melting Point | 285-290 °C | 98-102 °C |
| Solubility | Soluble in polar solvents like methanol and THF | Generally more soluble in nonpolar organic solvents |
| Stability | Prone to dehydration to form boroxines; sensitive to oxidation and protodeboronation, especially in solution. | Significantly more stable to air and moisture; less prone to decomposition on storage and during purification. |
The Stability vs. Reactivity Trade-Off
The central theme in the comparison of boronic acids and their pinacol esters is the trade-off between stability and reactivity.
3-Nitrophenylboronic acid , with its free hydroxyl groups on the boron atom, is generally considered the more reactive species in Suzuki-Miyaura couplings. The Lewis acidity of the boronic acid facilitates the crucial transmetalation step in the catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as trimerization to form boroxines, oxidation, and protodeboronation, which can lead to lower yields and the formation of impurities.
Conversely, This compound offers significantly enhanced stability. The pinacol protecting group shields the boron atom, making the ester less susceptible to the decomposition pathways that affect the free acid. This makes the pinacol ester easier to handle, purify, and store for extended periods. The trade-off for this stability is potentially lower reactivity. It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester undergoes in-situ hydrolysis to the more reactive boronic acid. However, the rate of this hydrolysis can influence the overall reaction kinetics.
Performance in Suzuki-Miyaura Cross-Coupling: Experimental Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time | Yield (%) |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100°C | 4 h | 88% |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90°C | 12 h | ~85-95% (Expected) |
Note: The yield for the pinacol ester is an expected range based on typical Suzuki-Miyaura coupling protocols. Actual yields may vary depending on the specific reaction conditions.
The data for 3-nitrophenylboronic acid demonstrates high reactivity, achieving a high yield in a relatively short reaction time. For the pinacol ester, a slightly longer reaction time or higher temperature may be necessary to facilitate the in-situ hydrolysis and achieve a comparable yield. However, the enhanced stability of the pinacol ester can lead to more consistent results and easier purification, which are significant advantages in a drug development setting.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling reaction using both 3-nitrophenylboronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of 3-Nitrophenylboronic Acid with 4-Bromoanisole
Materials:
-
3-Nitrophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Sphos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-nitrophenylboronic acid, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and water.
-
Fit the flask with a reflux condenser and flush with an inert gas.
-
Heat the mixture to 90°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Conclusion: Making the Right Choice
The selection between 3-nitrophenylboronic acid and its pinacol ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
Choose 3-Nitrophenylboronic Acid when:
-
High reactivity and short reaction times are paramount.
-
The stability of the reagent is not a major concern, and it can be used shortly after purchase or synthesis.
-
The purification of the final product is straightforward.
Choose this compound when:
-
Stability and ease of handling are critical, especially for library synthesis or when the reagent will be stored for an extended period.
-
Reproducibility and high purity of the starting material are essential for minimizing side reactions.
-
A slightly longer reaction time is acceptable to ensure a clean and high-yielding transformation.
By carefully considering the data and protocols presented in this guide, researchers can make a well-informed decision, optimizing their synthetic strategy for efficiency, reliability, and success.
A Comparative Guide to Boronic Acid Pinacol Esters in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. While boronic acids have historically been the workhorses of Suzuki coupling, their pinacol ester derivatives have gained significant traction due to their enhanced stability and ease of handling. This guide provides an objective comparison of the performance of boronic acid pinacol esters against other boronic acid derivatives in Suzuki coupling, supported by experimental data and detailed protocols.
The Stability vs. Reactivity Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.
Conversely, boronic acid pinacol esters offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is often a slightly lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
Performance Comparison in Suzuki Coupling
The choice between a boronic acid and its pinacol ester can significantly impact the outcome of a Suzuki coupling reaction. The following tables summarize quantitative data from various studies, comparing the performance of different boronic acid derivatives under specific reaction conditions.
Table 1: Aryl-Aryl Coupling Yield Comparison
| Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | Microwave | 0.25 | 35.7 | [3] |
| 2-Thiopheneboronic Acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 18 | 89 | [4][5] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | [4][5] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 18 | 10 | [4][5] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 18 | 41 | [4][5] |
Table 2: Alkyl-Aryl Coupling Yield Comparison
| Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 | [6] |
| 2-Methylpropylboronic Acid (extrapolated) | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 | [1] |
| 2-Methylpropylboronic acid pinacol ester (extrapolated) | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~80-90 | [1] |
Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes.
Beyond Pinacol: A Look at Other Boronic Esters
While pinacol esters are the most common, other diol-derived esters have been developed to fine-tune stability and reactivity.
-
Neopentyl Glycol Esters: These esters have shown good reactivity, sometimes greater than the corresponding pinacol ester, particularly in anhydrous conditions.[7][8]
-
Catechol Esters: Used in the original Suzuki-Miyaura publications, these esters are also effective coupling partners.[7]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates exhibit exceptional stability, allowing them to be unreactive in Suzuki couplings until a slow-release of the boronic acid is triggered, which is useful for sequential cross-coupling reactions.[7][9]
-
Epin (3,4-diethyl-hexane-3,4-diol) Esters: These have demonstrated enhanced stability, aiding in chromatographic purification.[7]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with a boronic acid pinacol ester.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Boronic acid pinacol esters are invaluable reagents in Suzuki-Miyaura cross-coupling reactions, offering a stable and easy-to-handle alternative to the more reactive but less stable boronic acids. The choice of the boron reagent should be guided by the specific requirements of the synthesis, considering factors such as the stability of the coupling partners, the desired reaction conditions, and the overall synthetic strategy. For many applications, particularly in complex molecule synthesis and drug discovery, the enhanced stability and reliability of boronic acid pinacol esters make them the superior choice. As with any catalytic reaction, empirical optimization of the catalyst, base, solvent, and temperature is crucial for achieving the highest possible yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-Nitrophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the reactivity of 3-nitrophenylboronic acid pinacol ester, an electron-deficient boronic ester, with various aryl halides. Understanding these reactivity differences is crucial for optimizing reaction conditions and achieving desired product yields in the synthesis of complex molecules, particularly in the field of drug development.
Reactivity of Aryl Halides: A Comparative Overview
The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle.[1][2] The generally accepted order of reactivity is:
This trend is directly illustrated in the coupling with this compound. Aryl iodides exhibit the highest reactivity, followed by bromides and triflates. Aryl chlorides are significantly less reactive and necessitate more robust catalytic systems to achieve comparable yields.
Performance Data with Different Aryl Halides
The following table summarizes the expected reactivity and typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. It is important to note that these values are representative and can vary based on the specific substrate, catalyst system, and reaction conditions employed.
| Aryl Halide Partner | Relative Reactivity | Typical Yield (%) | Typical Reaction Time (h) | Notes |
| Aryl Iodide | Very High | 85-98% | 1-6 | Most facile coupling partner due to the weak C-I bond. |
| Aryl Bromide | High | 75-90% | 4-12 | A commonly used and reliable coupling partner. |
| Aryl Triflate | Moderate to High | 70-85% | 6-18 | Reactivity is comparable to or slightly less than aryl bromides. |
| Aryl Chloride | Low | 40-70% | 12-24 | Requires more active catalysts and harsher conditions due to the strong C-Cl bond.[4][5] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides.
General Procedure for Aryl Iodides and Bromides
This protocol is suitable for the more reactive aryl iodides and bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl iodide or bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Enhanced Protocol for Aryl Chlorides and Triflates
This protocol employs a more active catalyst system necessary for the less reactive aryl chlorides and triflates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride or triflate (1.0 equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Dioxane/Water (5:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the aryl halide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a reaction vessel.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Stir vigorously for the required reaction time, monitoring for completion.
-
After cooling, work up the reaction as described in the general procedure.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key relationships and processes involved in the Suzuki-Miyaura coupling.
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Caption: Reactivity trend of aryl halides in the Suzuki-Miyaura coupling.
Conclusion
The choice of aryl halide significantly impacts the outcome of the Suzuki-Miyaura coupling with this compound. While aryl iodides and bromides react readily under standard conditions, aryl chlorides and, to a lesser extent, triflates require more specialized and robust catalytic systems to achieve high yields. The experimental protocols and comparative data presented in this guide offer a valuable resource for chemists to select appropriate starting materials and optimize reaction conditions, thereby streamlining the synthesis of target molecules for research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cy5-carboxylic-acid.com [cy5-carboxylic-acid.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Alternatives for 3-Nitrophenylboronic Acid Pinacol Ester in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful and efficient synthesis of target molecules. 3-Nitrophenylboronic acid pinacol ester is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the introduction of a 3-nitrophenyl group. However, a range of alternative reagents exists, each with distinct advantages and disadvantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform reagent selection in your research.
The primary alternatives to this compound include 3-nitrophenylboronic acid, potassium 3-nitrophenyltrifluoroborate, and N-methyliminodiacetic acid (MIDA) boronate esters. The choice between these reagents often represents a trade-off between reactivity and stability. Generally, boronic acids are more reactive but less stable, while boronate esters and trifluoroborate salts offer enhanced stability at the cost of potentially requiring more forcing reaction conditions.[1][2] For electron-deficient systems, such as those containing a nitro group, these differences can be particularly pronounced.[3][4]
Performance Comparison of Boronic Acid Reagents
The selection of the boronic acid derivative for a Suzuki-Miyaura coupling reaction can significantly impact the reaction's success, yield, and substrate scope. The following tables provide a comparative overview of this compound and its alternatives.
Table 1: General Characteristics of 3-Nitrophenylboron Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| 3-Nitrophenylboronic Acid | C₆H₄(NO₂)B(OH)₂ | High reactivity, potentially leading to faster reactions and higher yields.[5][6] | Prone to dehydration to form cyclic boroxines; can be unstable to purification and storage.[7] |
| This compound | C₆H₄(NO₂)B(pin) | Good balance of stability and reactivity; generally stable to chromatography.[3] | Can be less reactive than the corresponding boronic acid, sometimes requiring higher temperatures.[6] |
| Potassium 3-Nitrophenyltrifluoroborate | K[C₆H₄(NO₂)BF₃] | High stability (air and moisture stable); easy to handle crystalline solids.[2][7] | Often requires specific activation conditions (e.g., use of a base) for efficient transmetalation. |
| 3-Nitrophenyl MIDA Boronate | C₆H₄(NO₂)B(MIDA) | Exceptionally stable; allows for slow release of the boronic acid, which can be beneficial for sensitive substrates.[7][8] | Requires an extra deprotection step to release the active boronic acid.[8] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3 | 92 | [4] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 58 | [4] |
| Potassium vinyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 | [9] |
| 2-Furyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 100 | 18 | 68 | [10] |
Note: Direct comparative data for the Suzuki-Miyaura coupling of this compound and its alternatives under identical conditions is limited in the literature. The data presented is for nitrophenyl boronic acids and related stable derivatives to illustrate general trends.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This workflow highlights the key steps from reaction setup to product isolation.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a cap containing a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is adapted for the use of potassium trifluoroborate salts.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Potassium 3-nitrophenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF, 9 mL)
-
Water (1 mL)
Procedure:
-
In a reaction flask, combine the aryl halide, potassium 3-nitrophenyltrifluoroborate, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF and water to the flask.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion
The choice of a boron-containing reagent for the introduction of a 3-nitrophenyl group via Suzuki-Miyaura coupling is a critical decision that balances reactivity and stability. 3-Nitrophenylboronic acid offers the highest reactivity but suffers from instability. Its pinacol ester provides a good compromise with enhanced stability, making it a widely used reagent. For applications requiring exceptional stability and controlled reactivity, potassium 3-nitrophenyltrifluoroborate and MIDA boronates are excellent alternatives. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partner, desired reaction conditions, and the scale of the reaction. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision to achieve the desired synthetic outcomes.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of 3-Nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-nitrophenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Understanding the kinetic profile of this reagent is crucial for reaction optimization, predicting outcomes, and developing robust synthetic methodologies. This document presents a summary of relevant kinetic data from studies on analogous systems, detailed experimental protocols for kinetic analysis, and a visual representation of a typical reaction workflow.
Introduction
This compound is an important reagent in medicinal chemistry and materials science due to the utility of the nitro group as a versatile synthetic handle and its influence on the electronic properties of the parent molecule. The efficiency of its coupling reactions is largely governed by the kinetics of the transmetalation step in the catalytic cycle. While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it with other arylboronic acid esters. The electron-withdrawing nature of the nitro group is expected to influence the reaction rate, and the sterically demanding pinacol ester group also plays a significant role.
Data Presentation: Comparative Kinetic Data
The following table summarizes kinetic data for the transmetalation step in Suzuki-Miyaura reactions involving various arylboronic esters. This comparison provides a framework for understanding the expected reactivity of this compound, which as an electron-deficient ester, is anticipated to exhibit enhanced reactivity compared to its non-substituted or electron-rich counterparts, although steric hindrance from the pinacol group can be a mitigating factor.[1]
| Boron Reagent | Relative Rate Constant (k_rel) | Key Observations | Reference |
| Arylboronic Acid | 1.00 | Baseline for comparison. | [1] |
| Arylboronic Acid Pinacol Ester | ~0.1 - 1 | Steric hindrance of the pinacol group can slow down the reaction by impeding the formation of the pre-transmetalation complex.[1] | [1] |
| Electron-Deficient Arylboronic Esters (e.g., Catechol Esters) | > 1 | Electron-withdrawing groups on the ester can increase the rate of transmetalation.[1] | [1] |
| Electron-Rich Arylboronic Esters (e.g., Glycol Esters) | > 1 | Electron-donating groups on the ester can also lead to an increased rate of transmetalation.[1] | [1] |
Note: The reactivity of this compound is influenced by the strong electron-withdrawing nitro group. This electronic effect is expected to increase the rate of transmetalation. However, the bulky pinacol ester can sterically hinder the approach to the palladium center, potentially slowing the reaction. The overall observed rate will be a balance of these opposing effects.
Experimental Protocols
Reproducible kinetic data is essential for meaningful comparisons. Below are detailed experimental protocols for conducting kinetic studies of Suzuki-Miyaura reactions involving arylboronic acid pinacol esters.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure provides a general framework for a Suzuki-Miyaura coupling reaction, which can be adapted for kinetic studies by systematic variation of parameters and monitoring of reaction progress over time.[2][3][4]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., degassed toluene/water mixture)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as TLC, GC-MS, or HPLC.[2]
Protocol for Kinetic Analysis using NMR Spectroscopy
In situ NMR spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products over time, allowing for the determination of reaction rates.[5][6]
Materials:
-
Palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)
-
This compound
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
NMR tubes
Procedure:
-
Sample Preparation: In a glovebox, prepare a solution of the palladium complex in the deuterated solvent in an NMR tube.
-
Cooling: Cool the NMR tube to a low temperature (e.g., -78 °C) in a spectrometer pre-cooled to the same temperature.
-
Initiation of Reaction: Inject a pre-cooled solution of this compound in the same deuterated solvent into the NMR tube.
-
Data Acquisition: Quickly warm the sample to the desired reaction temperature (e.g., -30 °C) and begin acquiring spectra (e.g., ¹⁹F or ¹H NMR) at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and products to determine their concentrations at each time point. Plot the concentration data versus time to determine the reaction order and rate constant.
Mandatory Visualization
The following diagrams illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
Pinacol Boronic Esters: A Comparative Guide for Researchers in Organic Synthesis
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. Central to this reaction is the choice of the organoboron reagent, with boronic acids and their corresponding esters being the most prominent. Among the various types of boronic esters, pinacol esters have emerged as a popular choice, valued for their balance of stability and reactivity. This guide provides an objective comparison of pinacol boronic esters with other common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The Stability-Reactivity Trade-Off: A Core Consideration
The selection of a boronic acid derivative is often governed by a fundamental trade-off between stability and reactivity. While boronic acids are generally the most reactive species in Suzuki-Miyaura couplings, they are often prone to decomposition pathways such as protodeboronation and oxidation, which can complicate their handling, purification, and storage, and ultimately impact reaction yields.[1] Boronic esters, by protecting the boronic acid moiety with a diol, offer a solution to this stability issue.
Pinacol esters, in particular, provide a significant enhancement in stability compared to the free boronic acids.[2] The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically shields the boron atom, making these compounds less susceptible to degradation.[3][4] This increased stability translates to a longer shelf life, easier handling as they are often crystalline solids, and improved compatibility with a wider range of reaction conditions.[1][2]
However, this enhanced stability comes at the cost of attenuated reactivity compared to the parent boronic acid. The general hierarchy of reactivity often places boronic acids as more reactive than their ester counterparts.[5]
Performance Comparison with Other Boronic Esters
While pinacol esters are widely used, other boronic esters, such as neopentyl glycol esters, catechol esters, and N-methyliminodiacetic acid (MIDA) boronates, offer distinct advantages and are suited for different applications.
Pinacol Esters vs. Neopentyl Glycol and Catechol Esters:
Kinetic studies of the transmetalation step in the Suzuki-Miyaura reaction provide quantitative insights into the relative reactivity of different boronic esters. The steric and electronic properties of the diol protecting group play a crucial role in influencing the reaction rate.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| Aryl pinacol boronate | Sigmoidal kinetic profile | ~0.22 |
| Aryl neopentyl boronate | Sigmoidal kinetic profile | ~3.83 |
| Aryl catechol boronate | 2.68 ± 0.05 | 0.46 |
| Aryl glycol boronate | 133 ± 7 | 23.0 |
Data summarized from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[6]
As the data suggests, less sterically hindered esters like the glycol boronate exhibit significantly faster transmetalation rates.[6] Conversely, the bulky pinacol group, while conferring stability, leads to a slower reaction rate compared to both the free boronic acid and the neopentyl glycol ester.[6] Catechol esters, being electron-deficient, also show a different reactivity profile.[6]
Pinacol Esters vs. MIDA Boronates:
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry, offering exceptional stability.[7][8] This stability arises from the tetracoordinate, sp³-hybridized boron center, which is inert to anhydrous cross-coupling conditions.[7] MIDA boronates are often crystalline, air-stable solids that are amenable to standard chromatographic purification.[9]
The key difference lies in their activation mechanism. MIDA boronates require a deprotection step (hydrolysis) under mild aqueous basic conditions to release the active boronic acid for cross-coupling.[7][8] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, preventing their decomposition and leading to higher reaction yields.[10] This feature also enables iterative cross-coupling strategies, where sequential reactions can be performed in a controlled manner.[9][11]
Pinacol esters, on the other hand, are considered "workhorse" compounds suitable for a broad range of applications, especially when the corresponding boronic acid is relatively stable.[7]
| Property | Pinacol Boronic Ester | MIDA Boronate Ester |
| Stability | Moderate; can be susceptible to hydrolysis on silica gel and protodeboronation.[7] | High; generally stable to air, moisture, and chromatography, with indefinite benchtop stability.[7][8] |
| Reactivity | Directly participates in cross-coupling, though can be slower than the corresponding boronic acid.[6] | Unreactive until deprotection; enables a "slow-release" of the active boronic acid.[7] |
| Handling & Purification | Often crystalline solids, but purification can sometimes be challenging. | Generally crystalline solids and compatible with standard silica gel chromatography.[9] |
| Key Advantage | Commercially available in a wide variety and broadly applicable for stable boronic acids.[7] | Enables the use of unstable boronic acids and facilitates iterative cross-coupling.[7][10] |
| Primary Limitation | Potential for lower yields with sensitive substrates due to decomposition. | Requires a separate deprotection step to participate in the reaction.[7] |
Visualizing the Alternatives
To better understand the structural differences and the decision-making process for selecting the appropriate boronic ester, the following diagrams are provided.
Caption: General structures of common boronic esters.
Caption: A simplified decision tree for selecting between pinacol and MIDA boronates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling: A Comparative Study
This protocol provides a framework for comparing the performance of different boronic esters in a Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Ester (Pinacol, Neopentyl Glycol, or MIDA ester, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective boronic ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
For MIDA boronates, an initial hydrolysis step may be required. This can be achieved by stirring the reaction mixture with an aqueous base at room temperature for a designated period before heating.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion to the product.
-
Upon completion (or after a set time for comparison), cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield of the cross-coupled product and compare the results for each boronic ester.
Protocol for Assessing Hydrolytic Stability
This protocol can be used to compare the hydrolytic stability of different boronic esters.
Materials:
-
Boronic Ester (Pinacol, Neopentyl Glycol, or Catechol ester)
-
Solvent system (e.g., a mixture of an organic solvent like acetonitrile and a buffered aqueous solution at a specific pH)
-
Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of the boronic ester and the internal standard in the chosen organic solvent.
-
Initiate the hydrolysis by adding the buffered aqueous solution to the stock solution at a constant temperature.
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Immediately quench the hydrolysis in the aliquot if necessary (e.g., by rapid dilution with a dry aprotic solvent).
-
Analyze the aliquot by an appropriate analytical method (e.g., ¹H NMR or HPLC) to determine the ratio of the remaining boronic ester to the hydrolyzed boronic acid.
-
Plot the concentration of the boronic ester as a function of time to determine the rate of hydrolysis and the half-life of the ester under the tested conditions.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is dependent on the smooth progression of its catalytic cycle. The choice of boronic ester primarily influences the crucial transmetalation step.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
Pinacol boronic esters represent a versatile and reliable class of reagents for the Suzuki-Miyaura cross-coupling reaction, offering a favorable balance of stability and reactivity for a wide array of applications. Their enhanced stability over free boronic acids simplifies handling and storage, contributing to more reproducible and often higher-yielding reactions. However, for challenging substrates, particularly those involving unstable boronic acids or for complex synthetic strategies requiring iterative bond formation, MIDA boronates provide a superior solution due to their exceptional stability and controlled reactivity. The choice between pinacol esters and other alternatives like neopentyl glycol or catechol esters will depend on the specific kinetic requirements of the transformation. By understanding the inherent properties and performance characteristics of each class of boronic ester, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
Scaling Up Suzuki-Miyaura Couplings: A Comparative Guide to the Performance of 3-Nitrophenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the scalability of a chemical reaction is a critical factor in the transition from laboratory-scale synthesis to industrial production. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, is no exception. This guide provides an objective comparison of the performance of 3-Nitrophenylboronic acid pinacol ester in scalable Suzuki-Miyaura reactions, offering insights into its reactivity, stability, and practical considerations for large-scale synthesis. We will also explore alternative boronic acid derivatives and present supporting experimental data to aid in the selection of the most appropriate reagents for your research and development needs.
Executive Summary: Balancing Reactivity and Stability in Scalable Reactions
This compound is a valuable reagent in organic synthesis, particularly for the introduction of a 3-nitrophenyl group, a common moiety in pharmaceuticals and functional materials. The pinacol ester functionality offers a significant advantage over the corresponding free boronic acid in terms of stability.[1][2] Free boronic acids are often prone to decomposition through pathways like protodeboronation and oxidation, which can lead to reduced yields and inconsistencies, especially on a larger scale.[1][3] The pinacol ester protects the boronic acid group, making the reagent more robust for storage, handling, and purification.[2][3]
However, this enhanced stability comes with a trade-off in reactivity. Boronic acids are generally more reactive and may lead to faster reaction times in Suzuki-Miyaura couplings.[3] The pinacol ester requires an activation step, typically hydrolysis to the active boronic acid species, before transmetalation can occur in the catalytic cycle.[1] For scalable reactions, this balance between the practical advantages of a stable reagent and the potential for slower reaction kinetics is a key consideration.
Alternatives to pinacol esters, such as N-methyliminodiacetic acid (MIDA) boronates, offer even greater stability and are particularly useful for complex syntheses and iterative cross-coupling strategies.[1][4] MIDA boronates are crystalline, free-flowing solids that are exceptionally stable to a wide range of reaction conditions and are compatible with silica gel chromatography.[4] Their use, however, also necessitates a specific deprotection step to release the active boronic acid.[1]
Performance Comparison in Scalable Suzuki-Miyaura Reactions
While specific kilogram-scale data for Suzuki-Miyaura reactions of this compound is not extensively documented in publicly available literature, we can draw valuable comparisons from studies on structurally similar electron-deficient arylboronic esters and general scale-up protocols for Suzuki-Miyaura reactions. The following tables summarize key performance indicators based on available data for scalable cross-coupling reactions.
Table 1: Performance Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Feature | This compound | 3-Nitrophenylboronic Acid | 3-Nitrophenylboronic Acid MIDA Ester |
| Stability | Good to Excellent[1][2] | Poor to Moderate[1][3] | Excellent[1][4] |
| Handling | Crystalline solid, generally easy to handle[2] | Often difficult to purify and handle[3] | Crystalline, free-flowing solid[4] |
| Reactivity | Moderate, requires activation[1] | High[3] | Low, requires specific deprotection[1] |
| Typical Catalyst Loading | 0.5 - 2 mol% (scalable) | 0.5 - 5 mol% | 1 - 5 mol% |
| Reaction Time | Generally longer than free boronic acid | Generally shorter | Dependent on deprotection rate |
| Purification | Compatible with chromatography[3] | Can be challenging | Compatible with chromatography[4] |
| Scalability | Good, due to stability | Challenging, due to instability | Excellent, due to stability and handling |
Table 2: Representative Data for a Scalable Suzuki-Miyaura Reaction
This table presents data from a representative kilogram-scale Suzuki-Miyaura cross-coupling reaction, illustrating typical parameters for a scalable process. While not specific to this compound, it provides a relevant benchmark.[5]
| Parameter | Value |
| Reactants | Aryl Bromide, Arylboronic Acid Derivative |
| Scale | Kilogram |
| Catalyst | Palladium-based (e.g., PdCl₂(dtbpf)) |
| Catalyst Loading | 1.5 mol%[5] |
| Solvent | Water with Surfactant (e.g., TPGS-750-M)[5] |
| Base | Inorganic Base (e.g., K₂CO₃)[6] |
| Temperature | 60-100 °C |
| Reaction Time | 12-24 hours |
| Yield | >90% (isolated) |
| Purity | >98% |
Experimental Protocols
Below are detailed experimental protocols for a laboratory-scale and a conceptual kilogram-scale Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid pinacol ester. These protocols are intended as a general guide and may require optimization for specific substrates and equipment.
Laboratory-Scale Protocol (General)
Materials:
-
Aryl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conceptual Kilogram-Scale Protocol
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert gas inlet and outlet.
-
Addition funnel.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with the aryl halide and this compound.
-
Inert the reactor by purging with nitrogen.
-
Add the solvent system (e.g., toluene and water).
-
Begin agitation and heat the mixture to the desired temperature (e.g., 80 °C).
-
In a separate vessel, dissolve the base (e.g., potassium carbonate) in degassed water.
-
Add the palladium catalyst to the reactor.
-
Slowly add the aqueous base solution to the reactor via an addition funnel over a period of 30-60 minutes.
-
Maintain the reaction temperature and monitor for completion by in-process controls (e.g., HPLC).
-
Once complete, cool the reaction mixture and perform a phase separation.
-
Wash the organic layer with water and brine.
-
Concentrate the organic layer and proceed with crystallization or other purification methods to isolate the product.
Visualizing the Workflow
To better illustrate the key stages of a scalable Suzuki-Miyaura reaction, the following diagrams outline the general workflow and the catalytic cycle.
Caption: General workflow for a scalable Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a robust and reliable choice for scalable Suzuki-Miyaura cross-coupling reactions. Its enhanced stability over the free boronic acid simplifies handling, storage, and purification, which are critical considerations in a process chemistry setting. While this stability may necessitate slightly longer reaction times or higher temperatures to facilitate the necessary hydrolysis to the active boronic acid, the overall process control and reproducibility are often improved. For particularly challenging substrates or complex, multi-step syntheses, more advanced alternatives like MIDA boronates may offer further advantages in terms of stability and controlled reactivity. The selection of the optimal boronic acid derivative will ultimately depend on a careful evaluation of the specific reaction parameters, the stability of the coupling partners, and the overall goals of the synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cost-Benefit Analysis of 3-Nitrophenylboronic Acid Pinacol Ester in Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances chemical reactivity, stability, and cost. This guide provides a comprehensive cost-benefit analysis of 3-Nitrophenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction. We present a comparative overview with its corresponding boronic acid and other electronically different alternatives, supported by available data and detailed experimental protocols.
The Reactivity-Stability-Cost Triad: A Fundamental Overview
The primary choice for researchers often lies between using a boronic acid or its corresponding pinacol ester. This decision is governed by a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, as they are more susceptible to degradation through pathways like protodeboronation.
Conversely, boronic acid pinacol esters, such as this compound, offer enhanced stability. They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and applications in high-throughput screening. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.
The presence of a nitro group, an electron-withdrawing substituent, on the phenyl ring of this compound adds another layer of consideration. Electron-deficient boronic acids can be more challenging substrates in Suzuki-Miyaura couplings, sometimes requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, and base, to achieve high yields.
Performance Comparison in Suzuki-Miyaura Coupling
Table 1: Illustrative Yields of Suzuki-Miyaura Coupling with 4-bromotoluene
| Boronic Acid Derivative | Substituent Type | Typical Reported Yield (%) | Reference |
| 3-Nitrophenylboronic acid | Electron-withdrawing | 41-84 (with various nitroarenes) | [1] |
| Phenylboronic acid | Neutral | ~57 (under microwave conditions) | [2] |
| 4-Methoxyphenylboronic acid | Electron-donating | 88-97 (with various aryl halides) | [3] |
Note: The yields presented are for illustrative purposes and are drawn from different studies with varying reaction conditions. A direct comparison of reactivity should be performed under identical experimental settings.
Cost-Benefit Analysis
The choice of reagent is also heavily influenced by economic factors. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are based on currently available information from various chemical suppliers and may vary.
Table 2: Approximate Cost Comparison of Phenylboronic Acid Derivatives
| Compound | Typical Price per Gram (USD) |
| This compound | Varies by supplier |
| 3-Nitrophenylboronic acid | $18.53 - $33.00[4][5] |
| Phenylboronic acid | $57.60 (10g) - Varies by supplier |
| 4-Methoxyphenylboronic acid | $18.50 - $103.29 (for >=95% purity)[6][7] |
Note: Prices are subject to change and may vary significantly between suppliers and based on purity and quantity.
The higher stability of the pinacol ester may lead to long-term cost savings by reducing waste from degradation and allowing for bulk purchases. However, the potentially lower reactivity might necessitate the use of more expensive catalysts or longer reaction times, which could offset the initial savings.
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility and for making informed decisions about reagent selection. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Boronic acid or boronic acid pinacol ester (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v) (5 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, the boronic acid or boronic acid pinacol ester, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent is added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as flash column chromatography.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate key aspects of the Suzuki-Miyaura coupling and the decision-making process.
Conclusion
The selection of this compound for a synthetic application is a nuanced decision that requires careful consideration of its cost and benefits in the context of the specific research or development goals. While it offers superior stability and ease of handling compared to its corresponding boronic acid, its electron-deficient nature may necessitate more rigorous optimization of reaction conditions to achieve high yields in Suzuki-Miyaura couplings. For applications where stability and long-term storage are paramount, the pinacol ester is an excellent choice. However, for rapid, small-scale syntheses where reactivity is the primary concern, the corresponding boronic acid might be more suitable, provided it is handled under appropriate inert conditions. Ultimately, a thorough evaluation of the specific synthetic challenge, coupled with an analysis of the available resources and budget, will guide the researcher to the most appropriate and cost-effective choice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cenmed.com [cenmed.com]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 3-Nitrophenylboronic Acid Pinacol Ester: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Nitrophenylboronic acid pinacol ester (CAS No. 68716-48-3). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound as a hazardous substance. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] All handling and waste management activities must be conducted in a certified chemical fume hood.[3]
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this chemical or its waste.[1][2]
| PPE Category | Specification | Recommended Materials |
| Eye Protection | Chemical safety goggles or face shield | ANSI Z87.1-compliant |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene |
| Body Protection | Laboratory coat, fully fastened | --- |
| Respiratory | NIOSH-approved respirator | Required if dust or aerosols are generated |
Waste Characterization and Segregation
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[4]
-
Do Not Dispose Down the Drain: This chemical must never be disposed of in the sanitary sewer system.[3][4]
-
Do Not Dispose in Regular Trash: Contaminated labware, paper, and other solid materials must be disposed of as hazardous waste.[3]
-
Waste Segregation: Collect waste containing this compound separately from other waste streams to prevent unintended reactions.[3][5] Use designated, compatible, and clearly labeled waste containers.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Step 1: Waste Collection
-
Solid Waste: Collect unreacted chemical, contaminated gloves, weigh boats, and other solid materials in a designated, sealable container made of compatible material (e.g., high-density polyethylene).[3][4]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealable, and compatible liquid waste container.[3]
-
Sharps: Any needles or other sharps contaminated with this chemical must be placed in a designated sharps container for hazardous waste.[6]
Step 2: Container Labeling and Sealing
-
All waste containers must be clearly labeled as "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[3]
-
Ensure containers are tightly sealed to prevent leaks or spills.[1][7]
Step 3: Decontamination of Glassware
-
For reusable glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[3]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[3][8]
-
After decontamination, a final rinse with a suitable solvent (e.g., acetone) can be performed, and this rinse should also be collected as hazardous waste.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and secure the area to prevent entry.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[1][4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]
Step 5: Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.[3][4]
-
Follow your institution's specific procedures to arrange for hazardous waste pickup by a licensed contractor.[3][4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The recommended and safest procedure is to collect all waste streams and dispose of them through a certified hazardous waste management service, which has the appropriate facilities for handling such chemicals.[5][9] Attempting to neutralize or treat this chemical waste in a standard laboratory setting without a validated protocol could lead to hazardous reactions or incomplete detoxification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. aksci.com [aksci.com]
Essential Safety and Operational Guide for 3-Nitrophenylboronic Acid Pinacol Ester
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Nitrophenylboronic acid pinacol ester. The following procedures are based on established best practices for handling boronic acid derivatives and nitro compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information and adhere to their institution's safety guidelines.
Immediate Safety Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[3][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6] | To protect eyes from contact, which can cause serious irritation.[4][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[1][6][8] | To prevent skin contact and potential irritation.[4][9] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][8][10] | To protect skin from accidental splashes or spills.[8] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][8][11] | To prevent respiratory tract irritation.[2][4][12] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step guide outlines the safe handling of this compound from initial preparation to final disposal.
1. Preparation:
-
Before starting, ensure the chemical fume hood is functioning correctly.[1]
-
Clear the workspace of any unnecessary items to avoid clutter.[8]
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate waste container is properly labeled and accessible.[13]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[8]
3. Handling and Use:
-
Keep the container of this compound tightly closed when not in use.[2][12]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[8]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Decontaminate any equipment used according to your laboratory's standard procedures.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
5. Disposal Plan:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][13]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[13]
-
Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's policies.
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[13]
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4][5]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[4][5][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][4]
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Melting/Freezing Point | 284-285°C |
| Boiling Point/Range | 363.3 ± 44.0 °C at 760 mmHg |
| Relative Density | 1.4 g/cm³ |
Note: Data is for 3-Nitrophenylboronic acid and may vary for the pinacol ester.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. combi-blocks.com [combi-blocks.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
